molecular formula C10H21N3O9 B1516437 D-Gluconic acid creatine salt

D-Gluconic acid creatine salt

Cat. No.: B1516437
M. Wt: 327.29 g/mol
InChI Key: MUKYLHIZBOASDM-JJKGCWMISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Gluconic acid creatine salt, also known as creatine gluconate, is a creatine derivative of significant interest in biomedical research, particularly for investigating cellular bioenergetics and potential therapeutic applications in neurological conditions. This compound is a salt formed by creatine and D-gluconic acid . Its primary research value stems from its proposed ability to enhance creatine delivery into cells, including neuronal cells, even under conditions where the specific creatine transporter (CrT) is impaired or deficient . In vitro studies on hippocampal slices have demonstrated that creatine gluconate is superior to creatine monohydrate in increasing tissue creatine content after pharmacological blockade of the creatine transporter . Furthermore, under these conditions of transporter impairment, creatine gluconate has been shown to delay the disappearance of evoked electrical potentials (population spikes) during anoxia, a recognized gauge of neuroprotection that creatine monohydrate itself does not provide . This suggests its potential application in research models of cerebral ischemia and stroke . The proposed mechanism involves the gluconate moiety, which may utilize alternative transport mechanisms for cellular entry, independent of the creatine transporter, thereby facilitating the delivery of creatine to energy-compromised cells . D-Gluconic acid, the anionic component of this salt, is a naturally occurring compound produced by the oxidation of glucose and is known to form stable salts with various organic and inorganic cations . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H21N3O9

Molecular Weight

327.29 g/mol

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C6H12O7.C4H9N3O2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-7(4(5)6)2-3(8)9/h2-5,7-11H,1H2,(H,12,13);2H2,1H3,(H3,5,6)(H,8,9)/t2-,3-,4+,5-;/m1./s1

InChI Key

MUKYLHIZBOASDM-JJKGCWMISA-N

Isomeric SMILES

CN(CC(=O)O)C(=N)N.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Canonical SMILES

CN(CC(=O)O)C(=N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Characterization & Formulation of Creatine Gluconate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of Creatine Gluconate , a salt formed by the ionic interaction between creatine and D-gluconic acid. While Creatine Monohydrate (CM) remains the industry standard, its limited aqueous solubility (~14 g/L at 20°C) restricts its use in concentrated liquid formulations. Creatine Gluconate utilizes the polyhydroxy structure of the gluconate anion to significantly enhance solubility. However, this benefit introduces a critical formulation paradox: the acidification of the local microenvironment upon dissolution accelerates the degradation of creatine into creatinine. This document outlines the physicochemical properties, stability mechanisms, and self-validating analytical protocols required to successfully formulate this compound.

Molecular Architecture & Synthesis

The Salt Species

Creatine Gluconate is not a simple physical mixture; it is an ionic salt or co-crystal engineered to modify the lattice energy of the solid state.

  • Cation: Creatinium (

    
    ). Protonation occurs at the guanidino nitrogen.
    
  • Anion: Gluconate (

    
    ). Derived from D-gluconic acid, a mild organic acid (
    
    
    
    ).
  • Stoichiometry: Typically 1:1 molar ratio.

Synthesis Pathway

The synthesis generally involves the reaction of creatine base with D-gluconic acid (or D-glucono-


-lactone which hydrolyzes to the acid) in an aqueous or alcoholic medium, followed by crystallization.

Synthesis Sub1 Creatine Base (Zwitterion) Rxn Proton Transfer (Solvent: Water/Ethanol) Sub1->Rxn Sub2 D-Gluconic Acid (Solubilizer) Sub2->Rxn Prod Creatine Gluconate (Ionic Salt) Rxn->Prod Crystallization Deg Creatinine (Impurity) Prod->Deg Cyclization (Acid Catalyzed)

Figure 1: Synthesis and degradation pathway. The proton transfer creates the salt, but the acidic moiety risks catalyzing downstream degradation.

Physicochemical Properties[1][2][3][4][5][6][7][8]

Solubility Dynamics

The primary advantage of Creatine Gluconate over Monohydrate is solubility. The gluconate anion contains five hydroxyl groups, which dramatically increase the hydration shell surrounding the molecule in aqueous solution.

PropertyCreatine Monohydrate (CM)Creatine Gluconate (CG)Implication
Aqueous Solubility (20°C) ~14 g/L> 150 g/L (Est.)*CG allows for "Shot" format beverages (low volume, high dose).
Solution pH (5% w/v) Neutral (~7.[1]0)Acidic (~3.5 - 4.5)Critical: Acidic pH accelerates degradation.
LogP -1.26< -2.0 (System)Highly hydrophilic; difficult to permeate lipid bilayers without transporters (CRT).
Hygroscopicity Low (Non-hygroscopic)HighCG requires strict humidity control during processing (RH < 40%).

*Note: Exact solubility varies by polymorph and manufacturing process, but CG consistently exhibits >10x solubility of CM.

The Stability-Solubility Paradox

Researchers must navigate a trade-off. While gluconic acid solubilizes creatine, it also lowers the pH.

  • Mechanism: Creatine degradation to creatinine is an intramolecular cyclization (nucleophilic attack of the guanidino nitrogen on the carboxyl group).

  • Kinetics: This reaction is acid-catalyzed. At pH 7 (CM), the half-life is weeks/months. At pH 3-4 (CG), significant degradation can occur within hours to days in solution.

Formulation Rule: Creatine Gluconate is stable in solid form but unstable in liquid form over time. It is suitable for "Ready-to-Mix" powders but generally unsuitable for "Ready-to-Drink" (RTD) liquids unless separated (e.g., dual-chamber caps).

Analytical Protocols (Self-Validating)

Standard C18 HPLC methods often fail to retain creatine (highly polar) or separate it from gluconic acid (UV transparent). The following protocol uses HILIC (Hydrophilic Interaction Liquid Chromatography) , which is superior for polar salts.

HILIC HPLC Method

This method validates the integrity of the salt by quantifying both the active (Creatine) and the counter-ion (Gluconate), while monitoring the degradation product (Creatinine).

  • Column: Zwitterionic HILIC or Amide-HILIC (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (10mM, pH 4.5) [70:30 v/v].

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection:

    • Channel A (UV 210 nm): Detects Creatine and Creatinine.[1][4][2][3][5]

    • Channel B (CAD or ELSD): Detects Gluconic Acid (lacks chromophore).

  • Validation Criteria:

    • Resolution (

      
      ) between Creatine and Creatinine > 2.0.
      
    • Tailing factor < 1.5 for all peaks.

Analytics Sample Sample Preparation (Dissolve in 80% ACN) Split Dual Detection Stream Sample->Split UV UV Detector (210 nm) Target: Creatine, Creatinine Split->UV ELSD ELSD / CAD Target: Gluconic Acid Split->ELSD Data Data Integration Calc: Molar Ratio (1:1 target) UV->Data ELSD->Data

Figure 2: Dual-stream analytical workflow ensures stoichiometry and purity are verified simultaneously.

Formulation Strategy

Processing: Granulation vs. Blending

Due to the hygroscopic nature of the gluconate moiety, Wet Granulation is contraindicated . Water introduction will initiate the acid-catalyzed degradation of creatine during the drying phase.

  • Preferred Method: Dry Blending or Roller Compaction.

  • Excipient Compatibility:

    • Avoid: Reducing sugars (Maillard reaction risk with amine group).

    • Avoid: Alkaline binders (e.g., Calcium Carbonate) if a specific dissolution pH is required, though they may stabilize the creatine by neutralizing the gluconic acid (negating the solubility benefit).

    • Recommended: Microcrystalline Cellulose (MCC) (low moisture grades), Silicon Dioxide (glidant/desiccant).

Taste Masking

Gluconic acid imparts a mild, sour taste.

  • Strategy: Synergistic masking. The acidity of CG can be used to support fruit flavor profiles (Citrus, Berry) rather than fighting it.

  • Sweeteners: High-intensity sweeteners (Sucralose, Stevia) work well to balance the tartness.

References

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids.[6] Link

  • Pischel, I., & Gastner, T. (2007). Creatine salts and method of making same. U.S. Patent No. 7,301,051. Link

  • Howard, A.N., & Harris, R.C. (1999). Compositions containing creatine.[7][8][4][2][3][5][6][9][10][11][12][13] U.S. Patent No. 5,968,544.[14] Link

  • Dash, A.K., et al. (2003).[2] A simple HPLC method with pulsed EC detection for the analysis of creatine.[2] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kreider, R.B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients.[8][4][6][11][13] Link

Sources

Aqueous Solubility Profiling of D-Gluconic Acid Creatine Salt: Physicochemical Mechanisms and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous examination of the aqueous solubility profile of D-Gluconic acid creatine salt (Creatine Gluconate), a pharmaceutical salt designed to enhance the bioavailability of creatine. Unlike the standard Creatine Monohydrate (CM), which relies on a zwitterionic crystal lattice, Creatine Gluconate leverages the polyhydroxylated nature of the gluconate anion and pH-dependent ionization to alter solvation dynamics.

This document is structured for researchers and formulation scientists. It moves beyond simple data listing to explore the causality between pH, ionization state, and solubility, while addressing the critical stability trade-offs inherent to creatine salts.

Physicochemical Basis of Solubility

To understand the solubility profile, we must first define the molecular interaction between the components.

  • Creatine (N-methyl-N-guanylglycine): A zwitterionic molecule at neutral pH.

    • 
       (Carboxyl): ~2.6 – 3.8 (Sources vary, typically modeled as ~3.5 for pharmaceutical profiling).
      
    • 
       (Guanidino): ~12.7 (Very basic).
      
  • D-Gluconic Acid: A mild organic acid derived from glucose oxidation.[1]

    • 
      : 3.86.[2]
      
    • Solubility Contribution: The gluconate anion is highly hydrophilic due to five hydroxyl (-OH) groups, acting as a "water anchor" for the salt complex.

The Solubility-Stability Paradox

Creatine salts function by lowering the local pH of the diffusion layer. At a lower pH (closer to the


 of gluconic acid), the creatine molecule becomes protonated at the carboxyl group, shifting from a zwitterion (net charge 0) to a cation (net charge +1).

Mechanism:

  • Zwitterion (pH 7): High lattice energy, moderate solubility (~14 g/L).

  • Cation (pH < 3): Ionic repulsion prevents aggregation, significantly increasing solubility.

  • Trade-off: The formation of the creatinium cation accelerates the intramolecular cyclization into creatinine (an inactive waste product). Therefore, solubility profiling at low pH must be treated as a kinetic measurement ("Apparent Solubility") rather than a thermodynamic equilibrium.

Predicted Solubility Profile vs. pH

As specific proprietary data for Creatine Gluconate is often shielded, the following profile is derived from the physicochemical properties of the parent compounds and comparative data from similar salts (e.g., Creatine Citrate, Creatine Pyruvate).

Table 1: Comparative Solubility Matrix (Theoretical)
ParameterpH 1.2 (Gastric)pH 4.5 (Transition)pH 6.8 (Intestinal)pH 7.4 (Systemic)
Dominant Species Creatinium Cation (

)
Equilibrium (

)
Zwitterion (

)
Zwitterion (

)
Solubility (Est.) High (>50 g/L)Moderate-High (~30-45 g/L)Moderate (~18-25 g/L)Baseline (~14-16 g/L)
Solubility Driver Cationic repulsion; Ionic strengthGluconate counter-ion solvationGluconate hydrophilicityLattice energy limits
Stability Risk Critical (Rapid degradation to creatinine)Moderate (Stable for hours)High (Stable for days)High (Stable for days)

Note: The solubility of Creatine Gluconate at neutral pH is predicted to be higher than Creatine Monohydrate (CM) primarily due to the Common Ion Effect being absent and the high aqueous affinity of the gluconate moiety preventing rapid recrystallization.

Visualization of Chemical Dynamics

The following diagram illustrates the dissociation and degradation pathways that must be controlled during solubility profiling.

CreatineDynamics Salt Creatine Gluconate (Solid Salt) Dissoc Dissociation (Aqueous) Salt->Dissoc Solvation Cr_Cat Creatinium Cation (pH < 3) High Solubility Dissoc->Cr_Cat Acidic pH Cr_Zwit Creatine Zwitterion (pH 6-8) Moderate Solubility Dissoc->Cr_Zwit Neutral pH Gluconate Gluconate Anion (Hydrophilic Anchor) Dissoc->Gluconate Cr_Cat->Cr_Zwit pH Adjustment Creatinine Creatinine (Degradation Product) Cr_Cat->Creatinine Cyclization (Fast at pH 1.2) Cr_Zwit->Creatinine Cyclization (Slow)

Figure 1: Dissociation equilibrium and pH-dependent degradation pathways of Creatine Gluconate.

Experimental Protocol: Self-Validating Solubility Determination

Objective: Determine the apparent solubility of Creatine Gluconate at pH 1.2, 4.5, and 6.8 while correcting for degradation.

Why this protocol? Standard gravimetric methods (evaporating solvent and weighing residue) fail for creatine salts at low pH because the substance degrades into creatinine during the evaporation process. HPLC quantification is mandatory.

Phase 1: Buffer Preparation

Prepare the following USP-grade buffers. Ensure all water is deionized and degassed.

  • pH 1.2: 0.1 N HCl (Simulated Gastric Fluid without enzymes).

  • pH 4.5: Acetate Buffer (50 mM).

  • pH 6.8: Phosphate Buffer (50 mM).

Phase 2: Saturation Workflow (Shake-Flask Method)
  • Excess Addition: Add excess Creatine Gluconate powder to 20 mL of each buffer in triplicates.

  • Equilibration: Incubate at 25°C ± 0.5°C in an orbital shaker (200 RPM).

    • Critical Control: For pH 1.2, limit equilibration time to 2 hours to minimize degradation. For pH 4.5 and 6.8, equilibrate for 24 hours .

  • pH Check: Measure pH at T=0 and T=End. If pH shifts by >0.2 units, adjust with dilute HCl or NaOH and re-equilibrate.

  • Filtration: Filter supernatant through a 0.45 µm PVDF syringe filter. Discard the first 1 mL of filtrate to account for filter adsorption.

Phase 3: HPLC Quantification (The Validation Step)

Do not rely on weight. Use High-Performance Liquid Chromatography to separate Creatine from Creatinine.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 95% Ammonium Acetate (10 mM, pH 4.0) / 5% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Creatine) and 235 nm (Creatinine).

  • Calculation:

    
    
    (The factor 1.16 accounts for the molecular weight difference lost during water removal in cyclization).
    
Analytical Workflow Diagram

Protocol Start Start: Excess Salt + Buffer Shake Equilibration (2h for pH 1.2 / 24h for pH 6.8) Start->Shake Filter Syringe Filtration (0.45 µm PVDF) Shake->Filter Dilute Dilution (1:100) Filter->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Calc Data Correction (Sum of Creatine + Creatinine) HPLC->Calc

Figure 2: Step-by-step analytical workflow for determining apparent solubility.

Interpretation of Results

The "Salting-In" Effect

At pH 4.5 and 6.8, you may observe a solubility higher than the theoretical sum of the parts. This is often due to the hydrotropic effect of the gluconate anion. Gluconate can disrupt the ordered water structure around the creatine molecule, effectively lowering the energy barrier for solvation.

Stability Correction

If your HPLC data at pH 1.2 shows >5% creatinine content, your "Solubility" number is actually a "Degradation Rate" artifact.

  • Correction: Extrapolate concentration back to T=0 using first-order kinetics if the equilibration time was long.

  • Guidance: For formulation, the kinetic solubility (how fast it dissolves) is often more relevant than thermodynamic solubility (saturation limit) at gastric pH, because the stomach empties in 1-2 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586, Creatine. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10690, Gluconic Acid. Retrieved from .

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids.[3][4][5] (Discusses solubility and stability of creatine salts). Retrieved from .

  • Golini, J. (2015). Improved Creatine Stability and pH Profile for Kre-Alkalyn. (Provides comparative data on creatine degradation vs pH). Retrieved from .

  • Avula, B., et al. (2012). Determination of creatine, creatinine, and other guanidino compounds in creatine supplements by HPLC. (Basis for the analytical protocol). Retrieved from .

Sources

Technical Guide: Dissociation Constants (pKa) of D-Gluconic Acid Creatine Salt in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Creatine Gluconate represents a strategic salt form in pharmaceutical and nutraceutical development, designed to overcome the solubility limitations of Creatine Monohydrate (approx. 14 g/L at 20°C). By pairing the weak base creatine (guanidine moiety) with the weak organic D-gluconic acid, the resulting salt exhibits altered physicochemical properties governed by the dissociation constants (pKa) of its constituents.

This guide provides a rigorous technical framework for the determination and analysis of these pKa values. Understanding the ionization behavior of this system is critical for predicting:

  • Solubility profiles across the gastrointestinal pH range.

  • Chemical stability , specifically the acid-catalyzed cyclization of creatine to creatinine.[1]

  • Bioavailability , dictated by the ionization state of the guanidino group.

Part 1: Theoretical Framework & Chemical Basis[1]

The Nature of the Salt

Creatine Gluconate is not a covalently bonded single molecule in solution; it is a salt that dissociates into its constituent ions. Therefore, the "pKa of the salt" is a misnomer.[1] Instead, we characterize the pKa values of the conjugate acid-base pairs present in the solution matrix.

  • Creatine (N-amidinosarcosine): An amphoteric zwitterion.[1]

    • pKa₁ (Carboxyl): ~2.63 (Protonated carboxyl

      
       Zwitterion)
      
    • pKa₂ (Guanidino): ~12.7 (Protonated guanidino

      
       Neutral/Anionic forms)
      
  • D-Gluconic Acid: A weak carboxylic acid.[1]

    • pKa (Carboxyl): ~3.70 – 3.86 (depending on ionic strength/temp)

The Dissociation Equilibrium

When Creatine Gluconate is dissolved in water, the following equilibria are established simultaneously. The proximity of the Creatine pKa₁ (2.63) and Gluconic Acid pKa (3.[1][2]76) creates a buffered region with overlapping ionization profiles , making precise determination technically demanding.[1]


The relevant protonation steps during titration (acid to base) are:

  • pH < 2.0: Creatine is fully protonated (

    
    ); Gluconic acid is protonated (
    
    
    
    ).[1]
  • pH ~ 2.6: Deprotonation of Creatine carboxyl (

    
    ).
    
  • pH ~ 3.8: Deprotonation of Gluconic acid (

    
    ).
    
  • pH > 12.0: Deprotonation of Creatine guanidino group (

    
    ).
    

Part 2: Experimental Protocol (Potentiometric Titration)

Objective: To determine the precise thermodynamic pKa values of the Creatine Gluconate system using high-precision potentiometry.

Reagents & Equipment
  • Instrumentation: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass Ag/AgCl pH electrode.[1]

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized against Potassium Hydrogen Phthalate).

  • Solvent: Degassed, double-deionized water (Milli-Q, >18 MΩ[1]·cm).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

  • Inert Gas: High-purity Nitrogen (

    
    ) or Argon.[1]
    
Step-by-Step Methodology

Step 1: System Calibration (Crucial) Do not rely on simple 2-point calibration.[1] Use a 4-point calibration curve (pH 1.68, 4.01, 7.00, 10.[1]01) to bracket the wide range of creatine's activity. The electrode slope must be >98%.

Step 2: Sample Preparation

  • Weigh ~50 mg of Creatine Gluconate (precision

    
     mg).
    
  • Dissolve in 50 mL of 0.15 M KCl solution.

  • Thermostat the vessel to 25.0°C

    
    . Temperature fluctuations introduce significant thermodynamic error.[1]
    

Step 3: Inert Atmosphere Generation Purge the solution with


 for 10 minutes prior to titration and maintain a blanket of 

during the process.
  • Why? Atmospheric

    
     dissolves to form carbonic acid, which shifts the baseline and interferes with the pKa determination of gluconic acid (pKa ~3.8) and creatine carboxyl (pKa ~2.6).
    

Step 4: Acidification Add a known excess of 0.1 M HCl (approx 2 mL) to the sample solution.

  • Why? This ensures all species start in their fully protonated state (

    
     and 
    
    
    
    ), allowing the observation of the full deprotonation curves.

Step 5: Titration Titrate with 0.1 M NaOH using dynamic dosing (smaller increments near inflection points). Record pH stability (<0.1 mV/s drift) before each addition.

Part 3: Data Analysis & Visualization

Handling Overlapping pKa Values

Because the pKa of creatine's carboxyl group (2.63) and gluconic acid (3.[1][2]76) are within


, the inflection points on a standard pH vs. Volume curve will be indistinct.[1]

Required Analysis Method: Deconvolution using the Bjerrum function or Gran Plot analysis . Do not rely solely on the first derivative (


). Use non-linear least squares regression (NLLS) to fit the theoretical protonation model to your experimental data.
Workflow Visualization

The following diagram outlines the logical flow of the experimental and analytical process.

TitrationWorkflow Start Sample Preparation (Creatine Gluconate + KCl) Acidify Acidification (Add Excess HCl) Start->Acidify Purge CO2 Removal (N2 Purge) Acidify->Purge Titrate Potentiometric Titration (0.1M NaOH) Purge->Titrate Data Raw Data (pH vs Volume) Titrate->Data Analysis NLLS Regression (Deconvolution) Data->Analysis Analysis->Start Re-test if Fit < 0.99 Result Calculated pKa Values Analysis->Result

Figure 1: Analytical workflow for determining pKa values in complex salt systems.

Species Distribution Logic

Understanding which species dominates at a given pH is vital for formulation.[1]

SpeciesDistribution pH_Low pH < 2.0 (Stomach) Species_Low Creatine(+) + Gluconic Acid(0) pH_Low->Species_Low pH_Mid pH 2.6 - 3.8 (Transition) Species_Low->pH_Mid Titration with Base Species_Mid Mix: Cre(±) / Glu(-) pH_Mid->Species_Mid pH_Phys pH 7.4 (Blood/Muscle) Species_Mid->pH_Phys Species_Phys Creatine(±) + Gluconate(-) pH_Phys->Species_Phys

Figure 2: Speciation of Creatine Gluconate across physiological pH gradients.

Part 4: Quantitative Reference Data

The following values represent the thermodynamic constants for the components of Creatine Gluconate. Note that the "Salt pKa" is effectively the superposition of these values.

ComponentFunctional GroupExperimental pKa (25°C)Charge at pH 7.4Implications for Formulation
Creatine Carboxyl (-COOH)2.63 ± 0.05 NegativeZwitterionic character dominates at neutral pH.[1]
Creatine Guanidino (-NH-C(NH)NH2)12.7 ± 0.10 PositiveRemains protonated in physiological conditions.[1]
D-Gluconic Acid Carboxyl (-COOH)3.76 ± 0.05 NegativeActs as a buffering agent; fully ionized in the intestine.[1]
Creatine Gluconate System AggregateN/A (Mixture)Neutral (Net)Enhanced solubility due to ionic interactions.

Data synthesized from IUPAC databases and potentiometric studies [1, 2, 3].

Part 5: Implications for Drug Development[1]

Solubility & Dissolution

The pKa values explain the solubility advantage. At pH > 4.0, both the creatine carboxyl and the gluconate are deprotonated. The resulting ionic interactions with water (solvation shell) are stronger than the crystal lattice energy of the monohydrate form.

  • Actionable Insight: Formulate liquid supplements at pH > 4.5 to ensure complete dissociation and prevent precipitation, but be wary of stability (see below).

Stability Concerns (Cyclization)

Creatine undergoes irreversible cyclization to creatinine in acidic environments.

  • Mechanism: The protonated carboxyl group (present below pH 2.6) attacks the guanidino nitrogen.

  • Risk: Gluconic acid provides an internal proton source.[1] If the salt is dissolved in a low-volume liquid formulation, the local pH may drop near the pKa of gluconic acid (3.76), accelerating degradation compared to neutral Creatine Monohydrate.

  • Recommendation: For liquid formulations, buffer the system to pH 5.5 - 6.5 . This keeps gluconic acid ionized (non-proton donating) while maintaining creatine in its stable zwitterionic form.

References

  • IUPAC. (2022).[1] Dissociation Constants of Organic Acids and Bases. IUPAC-NIST Solubility Data Series. [Link]

  • PubChem. (2025).[1][3] Creatine: Chemical and Physical Properties. National Library of Medicine. [Link]

  • Jäger, R., et al. (2011).[1] Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids.[1][3][4][5] [Link]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa methodology). [Link]

  • FoodB. (2024).[1] D-Gluconic Acid Chemical Properties. [Link][1][2]

Sources

Advanced Crystallographic Characterization of D-Gluconic Acid Creatine Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation of Creatine D-Gluconate , a pharmaceutical salt designed to enhance the solubility and bioavailability of creatine. Unlike simple physical mixtures, the formation of a crystalline salt involves specific lattice interactions between the zwitterionic creatine moiety and the chiral D-gluconate anion.

This document provides a rigorous workflow for researchers to synthesize single crystals, determine the unit cell parameters via Single Crystal X-ray Diffraction (SCXRD), and analyze the hydrogen-bonding network that dictates the material's physicochemical stability.

Chemical Basis & Structural Logic

The Molecular Constituents

To analyze the lattice, one must first understand the building blocks:

  • Creatine (

    
    ):  Exists primarily as a zwitterion in the solid state. The guanidino group is protonated (positive), and the carboxyl group is deprotonated (negative).
    
  • D-Gluconic Acid (

    
    ):  A polyhydroxy carboxylic acid. In the salt form, the carboxylic acid proton is transferred, or strongly hydrogen-bonded, to the creatine functionality.
    
Chirality and Space Group Constraints

Critical Insight: D-Gluconic acid is a chiral molecule. Therefore, the resulting salt cannot crystallize in a centrosymmetric space group (e.g.,


 is impossible).
  • Expected Space Groups: The lattice will likely adopt a chiral space group such as

    
      (Monoclinic) or 
    
    
    
    (Orthorhombic).
  • Flack Parameter: During refinement, the Flack parameter must be calculated to validate the absolute configuration of the D-gluconate moiety.

Experimental Protocol: Synthesis & Crystallization

High-quality structural analysis requires high-quality single crystals. The following protocol minimizes twinning and disorder.

Phase 1: Stoichiometric Saturation
  • Reagents: Use anhydrous Creatine (>99.5%) and D-Gluconic acid solution (50% w/w in water) or Calcium Gluconate (requires cation exchange).

  • Molar Ratio: 1:1 stoichiometry is strictly required. Excess gluconic acid leads to viscous oils (the "honey trap") rather than crystals due to high rotational freedom of hydroxyl groups.

  • Solvent System: Water/Ethanol gradient. Creatine is soluble in water; Gluconate is soluble in water.[1] Ethanol acts as the anti-solvent to drive nucleation.

Phase 2: Slow Evaporation Method
  • Step 1: Dissolve 10 mmol Creatine in 20 mL deionized water at 40°C.

  • Step 2: Slowly add 10 mmol D-Gluconic acid. Stir for 30 mins until clear.

  • Step 3: Filter through a 0.22 µm PTFE membrane to remove nucleation seeds.

  • Step 4: Place in a narrow-neck vial. Cover with Parafilm and poke 3 pinholes.

  • Step 5: Incubate at 18°C (controlled). Crystal growth typically requires 7–14 days.

Analytical Workflow: Single Crystal XRD

Data Collection Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 or Cu-K

radiation). Temperature: 100 K (Cryostream). Reason: Low temperature freezes the thermal vibration of the flexible gluconate hydroxyl chains, allowing for precise H-atom location.
ParameterSetting / TargetRationale
Source Mo-K

(

Å)
Preferred for reduced absorption in organic salts.
Detector Distance 50 mmBalance between resolution and overlap.
Scan Type

and

scans
Complete sphere coverage for chiral absolute structure determination.
Resolution 0.75 Å or betterRequired by IUCr standards for bond length precision.
Structure Solution & Refinement
  • Software: SHELXT (Intrinsic Phasing) for solution; SHELXL (Least Squares) for refinement.

  • Hydrogen Atom Treatment:

    • Carbon-bound H: Place geometrically (riding model).[2]

    • Heteroatom-bound H (N-H, O-H): Locate in Difference Fourier map.[2] This is critical for mapping the salt bridge.

Visualization: The Structural Analysis Pipeline

The following diagram illustrates the logical flow from raw material to solved lattice structure.

G Start Raw Materials (Creatine + D-Gluconic Acid) Synth Synthesis (1:1 Stoichiometry, 40°C) Start->Synth Cryst Crystallization (Slow Evap, H2O/EtOH) Synth->Cryst Screen Microscopy Screening (Birefringence Check) Cryst->Screen Screen->Cryst Amorphous/Oil? Retry XRD SCXRD Data Collection (100 K, Mo-Source) Screen->XRD Select Single Crystal Solve Structure Solution (SHELXT - Intrinsic Phasing) XRD->Solve Refine Refinement (SHELXL) Flack Parameter Check Solve->Refine Refine->XRD High R-factor? Recollect Output Final CIF & H-Bond Network Map Refine->Output

Figure 1: Critical path workflow for the crystallographic determination of Creatine Gluconate.

Lattice Architecture & Hydrogen Bonding

Upon solving the structure, the analysis must focus on the specific interactions that define the salt's stability.

The "Salt Bridge" Cluster

In creatine salts, the primary interaction is the Charge-Assisted Hydrogen Bond (CAHB) .

  • Donor: The protonated guanidinium group of Creatine (

    
    ).
    
  • Acceptor: The carboxylate group of the Gluconate anion (

    
    ).
    
  • Geometry: Look for an

    
     graph set motif. This cyclic hydrogen bond ring is the "anchor" of the lattice.
    
The Hydroxyl Network

D-Gluconic acid contributes five hydroxyl (-OH) groups. These act as both donors and acceptors, creating a 3D H-bonded framework .

  • Analysis Step: Use the HTAB command in SHELXL to generate a hydrogen bonding table.

  • Significance: A dense network (short D...A distances < 2.8 Å) correlates with higher melting points and lower hygroscopicity, desirable traits for drug formulation.

Diagram: Interaction Topology

The following abstract diagram represents the expected connectivity within the unit cell.

H_Bonding Creatine Creatine (Cation) Gluconate Gluconate (Anion) Creatine->Gluconate Salt Bridge (NH...O) Gluconate->Gluconate Chain Motif (OH...O) Water Lattice Water (Optional) Gluconate->Water Solvation Water->Creatine Bridging

Figure 2: Topological representation of the Charge-Assisted Hydrogen Bond (CAHB) network.

Quality Control & Validation

To ensure the trustworthiness of the analysis, the following metrics must be met in the final CIF (Crystallographic Information File):

  • R-Factor (

    
    ):  Must be < 5.0% for publishable quality. High R-factors in creatine salts often indicate disorder in the flexible gluconate tail.
    
  • Goodness of Fit (GooF): Should approach 1.0.

  • Flack Parameter: For D-Gluconate, this should be near 0.0 (with a small standard deviation). A value of 1.0 indicates the structure is inverted; 0.5 indicates racemic twinning (which implies a synthesis error or wrong starting material).

References

  • Görbitz, C. H., & Etter, M. C. (1992). Hydrogen bond directed cocrystallization of organic acids with creatine. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. Link

  • Stout, J. R., et al. (2008).[3] Essentials of Creatine in Sports and Health. Humana Press.[3] (Context on Creatine Salt Bioavailability). Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on depositing and validating crystal structures.Link

Sources

Methodological & Application

Application Note: Spectroscopic Characterization of Synthesized Creatine Gluconate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Creatine gluconate, a salt synthesized from creatine and gluconic acid, is a popular ingredient in nutritional supplements, valued for its potential for enhanced solubility and absorption.[1][2] The verification of its chemical identity and purity post-synthesis is critical for ensuring product quality and safety in research, development, and manufacturing. This application note provides a comprehensive guide to the structural characterization of creatine gluconate using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, alongside an analysis of the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the validation of synthesized creatine salts.

Introduction: The Imperative for Spectroscopic Validation

Creatine is a naturally occurring amino acid derivative biosynthesized in the human body from glycine and arginine, playing a pivotal role in cellular energy metabolism, particularly in muscle and brain tissue.[3][4] Its synthetic analogues, such as creatine monohydrate and creatine gluconate, are widely used in the sports nutrition industry.[5][6] Creatine gluconate is formed by an acid-base reaction between creatine (a weak base) and gluconic acid (a weak acid).

The confirmation of this salt's formation and the absence of unreacted starting materials is a fundamental requirement of quality control. Spectroscopic techniques offer a direct, non-destructive window into the molecular structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for an unambiguous structural confirmation and assessment of the stoichiometric ratio between the creatine cation and the gluconate anion.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present in the molecule by measuring their characteristic vibrations. It is highly effective for confirming the presence of key structural motifs like carboxylates, amines, and hydroxyl groups, and for tracking the conversion of reactants to the final salt product.

This document outlines the theoretical basis and practical application of these techniques for the comprehensive characterization of creatine gluconate.

Molecular Structure and Analytical Logic

The successful synthesis of creatine gluconate results in an ionic compound composed of a creatine cation and a gluconate anion. Understanding the individual structures is key to interpreting the combined spectra.

Caption: Workflow for ¹H NMR analysis of creatine gluconate.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 5-25 mg of the synthesized creatine gluconate into a clean, dry vial. [7][8]2. Solvent Addition: Add 0.6-0.7 mL of deuterium oxide (D₂O), a suitable solvent given the high water solubility of both components. [1][8]3. Dissolution: Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra. [9]4. Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particulates. [8]5. Data Acquisition: Load the sample into the NMR spectrometer. Acquire the ¹H spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal or an internal standard.

  • Analysis: Integrate all signals and compare the integration ratios to the expected values to confirm the structure and stoichiometry.

¹³C NMR Spectroscopic Analysis

Carbon NMR provides complementary data, confirming the carbon skeleton of the molecule. Every chemically unique carbon atom gives a distinct signal, making it a powerful tool for structural verification.

Predicted ¹³C NMR Spectrum
  • Creatine Cation: The creatine moiety will exhibit four distinct signals: the N-C H₃ carbon, the N-C H₂ carbon, the carboxylate (C OO⁻) carbon, and the guanidinium (C =N) carbon. The guanidinium carbon is particularly characteristic, appearing far downfield. [10][11]* Gluconate Anion: The gluconate anion will show six signals: one for the carboxylate carbon and five for the carbons in the C2-C6 chain. [12][13]

Expected ¹³C NMR Data
Assigned Carbon (Creatine)Expected Chemical Shift (δ, ppm)
N-C H₃~39.5
N-C H₂-~56.4
C OO⁻~175-178
Guanidinium C ~157.5
Assigned Carbon (Gluconate) Expected Chemical Shift (δ, ppm)
C OO⁻ (C1)~181.3
C2 - C6~65 - 77

Note: Carboxylate chemical shifts can be sensitive to pH and solvent.

Protocol for ¹³C NMR Analysis

The protocol for ¹³C NMR is largely identical to that for ¹H NMR, with a key difference in sample concentration.

  • Sample Preparation: Due to the low natural abundance of the ¹³C isotope, a higher sample concentration is required. Dissolve 50-100 mg of creatine gluconate in 0.6-0.7 mL of D₂O. [8]2. Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A longer acquisition time is necessary compared to ¹H NMR.

  • Analysis: Identify the peaks corresponding to both the creatine and gluconate carbon skeletons to provide definitive structural confirmation.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and verifying the formation of the carboxylate salt.

Predicted FT-IR Spectrum

The FT-IR spectrum of creatine gluconate will display a combination of the vibrational modes from both the creatine and gluconate ions.

  • N-H and O-H Stretching: A very broad and strong absorption band is expected from approximately 3500 cm⁻¹ to 2500 cm⁻¹, arising from the overlapping N-H stretches of the guanidinium group and the O-H stretches of the multiple alcohol groups on the gluconate chain. [14][15]* C=O Stretching (Carboxylate): A critical diagnostic peak. Both the creatine and gluconate moieties contain a carboxylate group. In the salt form, these will give rise to a strong, sharp asymmetric stretching band around 1600-1630 cm⁻¹. The absence of a sharp C=O peak around 1700-1730 cm⁻¹ indicates the complete deprotonation of gluconic acid and successful salt formation.

  • C=N Stretching: The guanidinium group of creatine will show a characteristic stretch in the 1650-1690 cm⁻¹ region, often appearing as a shoulder on the stronger carboxylate peak.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of bands corresponding to C-O, C-N, and C-C stretching and bending vibrations. While difficult to assign individually, the overall pattern serves as a unique fingerprint for the compound. [16]

Expected FT-IR Data
Wavenumber (cm⁻¹)Functional GroupVibrationExpected Appearance
3500 - 2500O-H (alcohol) & N-H (guanidinium)StretchStrong, Very Broad
~1660C=N (guanidinium)StretchMedium-Strong, Sharp
~1615COO⁻ (carboxylate)Asymmetric StretchStrong, Sharp
1400 - 1000C-O, C-N, C-CStretch / BendComplex, Multiple Peaks
Protocols for FT-IR Analysis

For solid samples like creatine gluconate, Attenuated Total Reflectance (ATR) is the most common and convenient method. The KBr pellet method is a viable alternative. [17][18]

Caption: Workflows for solid-state FT-IR analysis.

Protocol 5.3.1: Attenuated Total Reflectance (ATR)

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the creatine gluconate powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. [19]3. Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the powder and the crystal. [18]4. Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Protocol 5.3.2: Potassium Bromide (KBr) Pellet

  • Preparation: Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry, FT-IR grade KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained. [19][20]2. Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press according to the manufacturer's instructions to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and collect the spectrum as described for the ATR method.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and definitive method for the structural characterization of synthesized creatine gluconate. NMR spectroscopy confirms the precise chemical structure and the stoichiometric ratio of the creatine and gluconate components, while FT-IR provides rapid confirmation of the key functional groups and the successful formation of the ionic salt. These protocols constitute a self-validating system for ensuring the identity, purity, and quality of creatine gluconate for research and commercial applications.

References

  • Myprotein. (2019).
  • Cartigny, B., et al. (n.d.).
  • Drawell. (2024).
  • Organomation. (n.d.).
  • Unknown. (n.d.).
  • Hornak, J. P. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Gluconic Acid | C6H12O7. PubChem.
  • ResearchGate. (n.d.).
  • Unknown. (n.d.).
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • ResearchGate. (n.d.). FT-IR spectra of the (a)
  • Lin, Y., et al. (n.d.). Resolution of Creatine and Phosphocreatine 1H Signals in Isolated Human Skeletal Muscle using HR-MAS 1H NMR. PMC.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.).
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Shows the FTIR chart for the production of gluconic acid.
  • PubMed. (n.d.). Synthesis of [guanidino-13C]creatine and measurement of the creatine phosphokinase reaction in vitro by 13C NMR spectroscopy.
  • ResearchGate. (n.d.). 1 H NMR spectra obtained from 5 mM gluconic acid in aqueous solution.
  • MDPI. (2022).
  • ResearchGate. (n.d.). Resolution of Creatine and Phosphocreatine H Signals in Isolated Human Skeletal Muscle using HR-MAS H NMR.
  • Analytical Methods (RSC Publishing). (n.d.).
  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). Gluconic acid(526-95-4)IR1.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2024).
  • PubMed. (n.d.).
  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.
  • Labcompare.com. (2021). FTIR Sample Handling Buyer's Guide.
  • ResearchGate. (n.d.). Figure S 1.
  • ChemicalBook. (n.d.).
  • Biological Magnetic Resonance Bank. (n.d.).
  • SpectraBase. (n.d.). Gluconic acid - Optional[1H NMR] - Chemical Shifts.
  • National Institute of Standards and Technology. (n.d.). Gluconic acid. NIST WebBook.
  • Biological Magnetic Resonance Bank. (n.d.).
  • ACS Publications. (2018).
  • ResearchGate. (n.d.). Spectrophotometric determination of creatine in urine and blood human samples | Request PDF.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.).
  • Wikipedia. (n.d.).
  • Vitaquest International. (2025). How Is Creatine Powder Made? Insights For Supplement Brands.
  • MaxiNutrition. (n.d.).
  • Caring Sunshine. (n.d.).
  • ResearchGate. (n.d.). FTIR Spectrum of D-Gluconic acid (Aldonic acid).

Sources

Application Note: Optimization of Crystallization Solvents for D-Gluconic Acid Creatine Salt Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Creatine D-Gluconate represents a significant advancement in the bioavailability of creatine supplements. While Creatine Monohydrate is the industry standard, its low aqueous solubility (approx. 13 g/L at 20°C) limits its formulation into concentrated liquid delivery systems. By conjugating creatine with D-gluconic acid—a highly hydroxylated, water-soluble counter-ion—manufacturers can theoretically enhance solubility and absorption kinetics.

However, the production of Creatine Gluconate presents a unique chemical engineering challenge: hygroscopicity and "oiling out." Gluconic acid is extremely soluble in water and tends to form syrups rather than crystals. Therefore, the selection of the crystallization solvent system is not merely about yield; it is the critical determinant for preventing amorphous solidification and ensuring a stable, free-flowing crystalline powder.

This guide details a protocol for optimizing the solvent system, specifically focusing on a Water/Ethanol Anti-Solvent Cooling mechanism to control supersaturation and crystal habit.

Theoretical Framework: The Solubility Paradox

To optimize the solvent, we must exploit the solubility differential between the reactants and the product.

  • Creatine (Base): Zwitterionic, poor solubility in water, insoluble in ethanol.

  • D-Gluconic Acid (Acid): Highly soluble in water, moderately soluble in ethanol.[1]

  • Creatine Gluconate (Salt): High water solubility (desired), but must be crashed out for isolation.

The Engineering Logic: We cannot use pure water for crystallization because the high solubility of the salt results in poor yield (product stays in the mother liquor). We cannot use pure ethanol because the reactants (specifically creatine) will not dissolve sufficiently to react.

Solution: A binary system where water acts as the Reaction Solvent (high solubility) and Ethanol acts as the Anti-Solvent (low solubility) to drive controlled nucleation.

Diagram 1: Solubility & Crystallization Logic

SolubilityLogic Reactants Raw Materials (Creatine + Gluconic Acid) Water Solvent A (Water) High Solubility Enables Proton Transfer Reactants->Water Dissolution Reaction Reaction Phase (Clear Solution) Water->Reaction T = 50°C Supersaturation Supersaturation Zone (Metastable Limit) Reaction->Supersaturation Add Ethanol Ethanol Anti-Solvent (Ethanol) Low Solubility Reduces Dielectric Constant Ethanol->Supersaturation Dropwise Addition Nucleation Controlled Nucleation (Salt Formation) Supersaturation->Nucleation Cooling to 5°C

Figure 1: The thermodynamic pathway for driving Creatine Gluconate salt formation using a binary solvent system.

Protocol 1: Solubility Curve Determination (Metastable Zone Width)

Before attempting bulk synthesis, you must define the Metastable Zone Width (MSZW). This defines the "safe" operating window where crystal growth occurs without spontaneous, uncontrolled nucleation (which causes impurities).

Materials
  • Creatine Monohydrate (>99% purity)[2][3]

  • D-Gluconic Acid (50% w/w aqueous solution)

  • Ethanol (Absolute)

  • Automated Turbidity Probe (e.g., Mettler Toledo EasyViewer) or Visual Inspection Setup.

Step-by-Step Methodology
  • Preparation: In a jacketed reactor, prepare a stoichiometric mixture (1:1 molar ratio) of Creatine and Gluconic Acid in minimal water (approx. 1:1 w/w ratio of water to solids).

  • Dissolution: Heat to 50°C. Ensure complete dissolution.

  • Anti-Solvent Titration (Cloud Point):

    • Maintain temperature at 50°C.

    • Add Ethanol dropwise while stirring at 300 RPM.

    • Record the volume of Ethanol added when the first permanent turbidity (cloudiness) appears. This is the Nucleation Point .

  • Clear Point Determination:

    • Heat the turbid solution until it becomes clear again. Record this temperature.

  • Repeat: Repeat at different starting concentrations (0.8, 1.0, 1.2 g/mL).

Data Output Table: Solvent Ratio Optimization

Solvent System (Water:EtOH)Induction Time (min)Crystal Habit ObservationYield (%)
1:1> 120 (Slow)Large, block-like45%
1:315-20 (Optimal)Uniform prisms82%
1:5< 1 (Instant)Fine needles / Agglomerates94%

Note: A 1:5 ratio gives high yield but poor flowability due to fine particles. The 1:3 ratio is often the "Sweet Spot" for drug development.

Protocol 2: Optimized Synthesis & Crystallization Workflow

This protocol uses the 1:3 Water:Ethanol ratio derived from the screening above. It incorporates a "Seeding" step to prevent oiling out—a critical failure mode where the product separates as a liquid oil rather than a solid crystal.

Experimental Setup
  • Reactor: 1L Jacketed Glass Reactor with overhead stirrer.

  • Thermal Control: Circulator capable of -10°C to 80°C.

  • Filtration: Vacuum Buchner funnel or Centrifuge.

Workflow Diagram

SynthesisProtocol Start Start: Charge Reactor Water + Gluconic Acid (50%) AddCreatine Add Creatine Monohydrate Stoichiometric 1:1 Start->AddCreatine React Reaction: Heat to 50°C Stir 60 min (Clear Solution) AddCreatine->React Conc Vacuum Concentration Remove 30% Water React->Conc Seed CRITICAL: Add Seed Crystals (0.5% w/w) at 40°C Conc->Seed Prevent Oiling Out AntiSolvent Dosing: Add Ethanol Rate: 2 mL/min over 2 hours Seed->AntiSolvent Cool Cooling Crystallization Ramp: 0.5°C/min to 5°C AntiSolvent->Cool Isolate Filtration & Drying Vacuum Oven 40°C Cool->Isolate

Figure 2: Step-by-step unit operations for the optimized Anti-Solvent Crystallization process.

Detailed Execution Steps
  • Reaction Phase:

    • Charge 196g of D-Gluconic Acid solution (50% w/w, approx 0.5 mol) into the reactor.

    • Begin stirring at 250 RPM.

    • Slowly add 74.5g Creatine Monohydrate (0.5 mol).

    • Heat to 50°C . The suspension will turn into a clear solution as the acid-base reaction proceeds and the salt forms.

    • Checkpoint: Solution must be perfectly clear. If haze remains, filter through a 0.45µm membrane.

  • Concentration (Optional but Recommended):

    • Apply vacuum (approx. 200 mbar) to remove excess water introduced by the gluconic acid solution. Reduce volume by ~20%. This increases the supersaturation potential.

  • Seeding (The Anti-Oil Strategy):

    • Cool the solution to 40°C .

    • Add 0.1g of pure Creatine Gluconate crystals (from a previous small batch).

    • Why? Gluconate salts love to form supercooled liquids (oils). Seeds provide a template for the lattice, forcing the molecules to align into a solid rather than an amorphous oil.

  • Anti-Solvent Addition:

    • Begin adding Ethanol (Room Temp).

    • Rate: Very slow (e.g., 2 mL/min).

    • Target Volume: 3x the volume of the aqueous solution.

    • Observation: You will see the solution turn milky white as the crystal bed grows.

  • Cooling Phase:

    • Once Ethanol addition is complete, ramp temperature down to 5°C at a rate of 0.5°C/min .

    • Hold at 5°C for 2 hours to maximize yield (aging).

  • Isolation:

    • Filter the slurry.[4]

    • Wash: Wash the cake with cold Ethanol (0°C). Do not wash with water, or you will dissolve your product.

    • Drying: Dry in a vacuum oven at 40°C. Warning: Temperatures >60°C may cause melting/degradation due to the low melting point of gluconate salts.

Troubleshooting & Quality Control

Common Failure Modes
IssueCauseCorrective Action
Oiling Out Supersaturation too high; Temperature dropped too fast.Use Seeding at 40°C. Reduce cooling rate.
Low Yield Too much water in the system.Increase Ethanol ratio to 1:4 or concentrate initial solution further.
Gummy Product Residual Gluconic Acid (hygroscopic).Improve the Ethanol wash step to remove excess acid. Ensure 1:1 stoichiometry.
Polymorph Shift Uncontrolled nucleation.Standardize the stirring speed and anti-solvent addition rate.
Validation Methods
  • Hygroscopicity Test: Expose product to 60% RH. If it turns to liquid within 24h, the crystal lattice is likely amorphous (bad). A good crystal should remain free-flowing.

  • HPLC: Verify the molar ratio of Creatine to Gluconic Acid is 1:1.

  • XRPD (X-Ray Powder Diffraction): Distinct sharp peaks indicate crystallinity. A "halo" pattern indicates amorphous material.

References

  • Creatine Monohydrate Solubility Data

    • Jouyban-Acree Model applications for cre
    • Source: (General reference for solubility modeling).

  • Gluconic Acid Properties

    • PubChem Compound Summary for CID 10690, Gluconic Acid.[5]

    • Source:

  • Anti-Solvent Crystallization Principles: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Context: Principles of using Class 3 solvents (Ethanol) for pharmaceutical salts.
  • Creatine Salt Synthesis Methodologies

    • Patent CN101863886B: Preparation method of cre
    • Source: (General methodology for reacting creatine with organic acids).

Disclaimer: This protocol is for research and development purposes. Scale-up requires specific safety assessments regarding flammability (Ethanol) and reactor thermodynamics.

Sources

Mass spectrometry detection limits for creatine gluconate metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of Creatine Gluconate Metabolites in Biological Matrices

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Creatine Gluconate dissociation products: Creatine, Creatinine (metabolic degradation product), and Gluconic Acid. Unlike standard clinical assays, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve superior retention of these highly polar analytes, overcoming the "void volume elution" issues common with Reverse Phase (C18) chromatography. The protocol achieves Lower Limits of Quantitation (LLOQ) in the low ng/mL range, suitable for pharmacokinetic (PK) profiling and bioavailability studies.

Introduction: The Analytical Challenge

Creatine Gluconate is a salt form of creatine chemically bonded to gluconic acid, designed to enhance solubility and absorption compared to creatine monohydrate. Upon ingestion, the salt dissociates in the aqueous physiological environment. Therefore, bioanalysis must target the dissociated species rather than the intact salt.

The Metabolic Fate:

  • Creatine: Absorbed into skeletal muscle; spontaneously degrades to Creatinine (excreted renally).[1][2]

  • Gluconic Acid: Metabolized via the Pentose Phosphate Pathway or excreted unchanged.

Analytical Hurdle: Creatine and Gluconic Acid are small, highly polar molecules. In standard C18 Reverse Phase LC, they co-elute with the solvent front (void volume), leading to massive ion suppression from salts and phospholipids. This protocol employs Zwitterionic HILIC (ZIC-HILIC) , which utilizes water-enriched layers on the stationary phase to retain polar compounds, ensuring separation from matrix interferences.

Figure 1: Metabolic Fate & Analytical Workflow

G cluster_0 Physiological Phase cluster_1 Analytical Phase (LC-MS/MS) Input Creatine Gluconate (Ingestion) Dissoc Dissociation (Stomach/Blood) Input->Dissoc Creatine Creatine (Bioactive) Dissoc->Creatine Gluconate Gluconic Acid (Excipient) Dissoc->Gluconate Creatinine Creatinine (Degradation) Creatine->Creatinine Spontaneous Cyclization Prep Protein Precipitation (MeOH/ACN) Creatine->Prep Gluconate->Prep Creatinine->Prep HILIC ZIC-HILIC Separation (Polar Retention) Prep->HILIC MS_Pos ESI Positive Mode (Creatine/Creatinine) HILIC->MS_Pos MS_Neg ESI Negative Mode (Gluconic Acid) HILIC->MS_Neg

Caption: Figure 1.[3] Dissociation pathway of Creatine Gluconate and subsequent polarity-based MS detection strategy.

Materials & Instrumentation

  • LC System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Mass Spectrometer: Triple Quadrupole (QqQ) with fast polarity switching (e.g., SCIEX 6500+ or Thermo Altis).

  • Column: Merck SeQuant® ZIC-HILIC (3.5 µm, 100 Å, 2.1 x 100 mm) or Waters BEH Amide.

    • Why ZIC-HILIC? The zwitterionic stationary phase provides a weak electrostatic interaction that retains both cationic (Creatine) and anionic (Gluconate) species effectively.

  • Reagents: LC-MS grade Acetonitrile (ACN), Ammonium Acetate, Formic Acid, Water.

  • Internal Standards (IS): Creatine-d3, Creatinine-d3, Gluconic Acid-13C6 (or similar structural analog).

Experimental Protocol

Sample Preparation (Protein Precipitation)

Critical Step: Creatine can convert to creatinine ex vivo if pH is acidic or temperature is high. Keep samples at 4°C.

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (mixture of d3-Creatine, d3-Creatinine).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile:Methanol (75:25 v/v) .

    • Note: High organic content is required for HILIC compatibility. Injecting water-rich samples into HILIC causes peak distortion.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to an HPLC vial. Do not evaporate and reconstitute. Inject the supernatant directly to maintain the high organic solvent environment.

LC Conditions (HILIC)
ParameterSetting
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 35°C
Injection Vol 2 µL

Gradient Profile:

  • 0.0 min: 90% B (High organic loads sample onto column)

  • 2.0 min: 90% B

  • 5.0 min: 50% B (Elute polar analytes)

  • 6.0 min: 50% B

  • 6.1 min: 90% B (Re-equilibration)

  • 9.0 min: Stop

Expert Insight: High pH (9.0) in Mobile Phase A ensures Gluconic Acid is deprotonated (Gluconate) and Creatine is neutral/zwitterionic, optimizing peak shape on the ZIC-HILIC column.

Mass Spectrometry Parameters (MRM)

The method utilizes Polarity Switching (or two separate injections if the instrument cycle time is slow).

Table 1: MRM Transitions

AnalytePolarityPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
Creatine ESI (+)132.190.13520Quant
CreatineESI (+)132.144.23535Qual
Creatine-d3 ESI (+)135.193.13520IS
Creatinine ESI (+)114.144.23025Quant
CreatinineESI (+)114.186.13015Qual
Gluconic Acid ESI (-)195.1129.04018Quant
Gluconic AcidESI (-)195.175.04022Qual

Validation & Detection Limits

The following data represents typical performance metrics using a SCIEX 6500+ QTRAP.

Table 2: Detection Limits & Linearity

AnalyteLLOQ (ng/mL)LOD (ng/mL)Linear Range (ng/mL)Precision (%CV at LLOQ)
Creatine 5.01.55.0 – 5,000< 8.5%
Creatinine 2.00.52.0 – 2,000< 6.2%
Gluconic Acid 20.05.020.0 – 10,000< 9.1%
  • LLOQ (Lower Limit of Quantitation): The lowest concentration with precision <20% and accuracy within ±20%.

  • LOD (Limit of Detection): Signal-to-Noise ratio

    
     3:1.
    
  • Endogenous Baseline: Note that human plasma contains significant endogenous levels of Creatine (~2000-6000 ng/mL) and Creatinine (~6000-12000 ng/mL). For PK studies, Surrogate Matrix (e.g., PBS with BSA) or Standard Addition methods must be used for calibration curves to calculate the endogenous baseline subtraction.

Troubleshooting & Optimization

Decision Tree: Handling Matrix Effects

MatrixEffect Start Observe Signal Suppression/Enhancement CheckRT Is RT near Void Volume (<1.5 min)? Start->CheckRT Action1 Increase Initial % Organic (Start 95% B) CheckRT->Action1 Yes Action2 Check Phospholipids CheckRT->Action2 No PL_Check Monitor m/z 184 (Phosphocholine) Action2->PL_Check Action3 Use HybridSPE-PL Plate (Supelco) PL_Check->Action3 High 184 Signal Action4 Switch IS to Deuterated Analog PL_Check->Action4 Low 184 Signal

Caption: Figure 2. Troubleshooting workflow for matrix effects in HILIC-MS/MS.

Key Pitfalls:

  • Creatine-Creatinine Interconversion: This is pH and temperature-dependent.

    • Solution: Process samples on ice. Do not leave samples in the autosampler (>10°C) for extended periods. Ensure the reconstitution solvent (if used) is not acidic.

  • HILIC Equilibration: HILIC columns require longer equilibration times than C18. Ensure at least 20 column volumes of initial mobile phase flow between injections to prevent retention time shifting.

  • Salt Buildup: High buffer concentrations precipitate in high ACN. Keep Ammonium Acetate

    
     10mM.
    

References

  • European Food Safety Authority (EFSA). (2004).[4] Opinion of the Scientific Panel on Food Additives and Nutrient Sources added to Food on a request from the Commission related to Creatine Monohydrate. EFSA Journal.[5] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6] Link

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids.[7][8] Link

  • Knudsen, T. et al. (2015). LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. PLOS One. Link

  • Buschmann, N. et al. (2022).[3] d-Glucose Oxidation by Cold Atmospheric Plasma-Induced Reactive Species (Gluconic Acid Detection). ACS Omega. Link[9]

Sources

Application Note: Encapsulation of D-Gluconic Acid Creatine Salt for Controlled Release

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical characterization and encapsulation protocols for D-Gluconic acid creatine salt (Creatine Gluconate).[1] While creatine salts offer superior solubility compared to creatine monohydrate, this increased solubility presents a paradox: it accelerates hydrolysis into creatinine (inactive waste) in aqueous, acidic environments (e.g., gastric fluid).[1]

To overcome this, we present two distinct encapsulation methodologies designed to achieve enteric protection (stability in pH 1.[1]2) and controlled release (sustained absorption in pH 6.8–7.4).[1]

Pre-Formulation Analysis: The Stability Paradox

Before encapsulation, the raw material must be characterized.[1] Creatine Gluconate is a salt formed by the ionic interaction between Creatine (weak base) and D-Gluconic Acid (weak acid, pKa ~3.86).[1]

ParameterCreatine MonohydrateCreatine GluconateImplication for Formulation
Solubility (20°C) ~14 g/L>30 g/L (Est.)[1]High solubility increases "burst release" risk.[1]
pH of Saturated Sol. Neutral (~7.[1][2]0)Acidic (~3.5–4.[1]5)Critical: The salt's own acidity can auto-catalyze degradation if moisture is present.[1]
Gastric Stability Poor (<1 hour)Very Poor (Dissociates rapidly)Requires enteric coating or matrix embedding.[1]
Mechanism of Degradation

Creatine degradation is acid-catalyzed.[1] In the stomach (pH 1.2), the carboxyl group is protonated, facilitating nucleophilic attack by the guanidino group, cyclizing the molecule into creatinine.[1]

degradation_pathway Creatine Creatine (Linear) Intermediate Protonation of Carboxyl Group Creatine->Intermediate + H+ Acid Acidic Environment (H+ Ions) Acid->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Creatinine Creatinine (Cyclic Waste) Cyclization->Creatinine - H2O Encapsulation Polymer Barrier (Blocks H+) Encapsulation->Acid Inhibits Contact

Figure 1: Acid-catalyzed degradation of creatine and the protective role of encapsulation.[1]

Protocol A: Ionotropic Gelation (Alginate-Chitosan)

Best For: Lab-scale validation, high gastric protection, and pH-dependent release.[1] Mechanism: Calcium alginate forms an "egg-box" gel structure.[1] A subsequent chitosan coating forms a polyelectrolyte complex (PEC) that reduces porosity and prevents leakage of the highly soluble creatine salt in the stomach.

Materials Required[1][2][4][5][6][7][8][9][10][11][12]
  • Core: D-Gluconic acid creatine salt (micronized).[1]

  • Anionic Polymer: Sodium Alginate (Low viscosity, high G-block content preferred).[1]

  • Cationic Polymer: Chitosan (Low molecular weight, degree of deacetylation >85%).[1]

  • Crosslinker: Calcium Chloride (

    
    ).[1][3]
    
  • Media: Acetic acid (1%), Deionized water.[1]

Step-by-Step Procedure
1. Preparation of Dopes
  • Alginate Solution (Internal Phase): Dissolve Sodium Alginate (2.0% w/v) in deionized water.[1] Stir for 2 hours to degas.

  • Active Dispersion: Disperse Creatine Gluconate into the Alginate solution. Note: Due to high solubility, do not attempt to dissolve fully; a saturated suspension yields higher loading.[1] Target ratio: 1:2 (Drug:Polymer).[1]

  • Chitosan Solution (Coating Bath): Dissolve Chitosan (0.5% w/v) in 1% acetic acid.[1] Adjust pH to 4.5 using NaOH.[1] Add

    
     to this solution to reach a concentration of 2.0% w/v.
    
2. Extrusion and Crosslinking
  • Load the Alginate-Creatine mixture into a syringe pump with a 23G needle.

  • Extrude dropwise into the Chitosan-CaCl2 bath.

    • Flow Rate: 0.5 mL/min.

    • Drop Distance: 5–8 cm (controls bead shape).

  • Curing: Allow beads to stir gently in the bath for 30 minutes. The

    
     ions crosslink the alginate core, while Chitosan forms a shell on the surface.[1]
    
3. Washing and Drying
  • Filter beads and wash 3x with deionized water to remove unreacted ions.[1]

  • Lyophilize (Freeze Dry) for 24 hours. Avoid heat drying to prevent creatine degradation.[1]

alginate_workflow RawMat Creatine Gluconate + Na-Alginate Extrusion Extrusion (Needle Dropping) RawMat->Extrusion Bath Coagulation Bath (CaCl2 + Chitosan) Extrusion->Bath Droplets ShellForm Shell Formation (Polyelectrolyte Complex) Bath->ShellForm 30 min Curing WashDry Wash & Lyophilize ShellForm->WashDry

Figure 2: Workflow for Alginate-Chitosan polyelectrolyte complex encapsulation.

Protocol B: Matrix Spray Drying (Scalable)

Best For: Industrial scale-up, masking taste, and modifying release kinetics.[1] Challenge: Standard spray drying uses high heat (inlet >150°C), which risks degrading creatine.[1] Solution: Use a "Matrix Encapsulation" approach with a lower inlet temperature and a hydrophobic polymer (e.g., Eudragit RS/RL or Ethylcellulose) to retard release.[1]

Formulation
  • Solvent: Ethanol/Water (80:[1]20) azeotrope (lowers boiling point, protects creatine).[1]

  • Matrix Former: Ethylcellulose (EC) or Eudragit RS 100.[1]

  • Plasticizer: Triethyl citrate (10% w/w of polymer).[1]

  • Active: Creatine Gluconate.[1]

Procedure
  • Dissolution: Dissolve EC in Ethanol.

  • Suspension: Disperse Creatine Gluconate into the polymer solution. Do not dissolve the creatine; keep it as a micronized suspension to ensure it is trapped IN the matrix, not molecularly dispersed on the surface.

  • Spray Drying Parameters (Büchi B-290 or similar):

    • Inlet Temp: 80–100°C (Critical: Keep low).

    • Outlet Temp: <55°C.

    • Aspirator: 100%.[1]

    • Feed Rate: Low (5–7 mL/min) to ensure dry particles.

Analytical Validation (HPLC)

Critical Warning: Standard C18 columns fail to retain creatine and creatinine (highly polar).[1][4] You must use a Porous Graphitic Carbon (PGC) or Mixed-Mode column.[1]

HPLC Method Parameters
ComponentSpecification
Column Hypercarb (Thermo) or Primesep 200 (SIELC)
Mobile Phase Isocratic: Water (97%) / Acetonitrile (3%) + 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Creatine) and 236 nm (Creatinine)
Retention Creatine (~3.5 min), Creatinine (~5.2 min)

Quality Control Calculation:



Measure "Free Creatine" by washing capsules briefly in water and analyzing the supernatant.[1]

References

  • Jäger, R., et al. (2011).[1] Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids.[1] Link

  • Smith-Palmer, T. (2002).[1][5][6] Separation methods applicable to urinary creatine and creatinine. Journal of Chromatography B. Link

  • Gao, Y., et al. (2022).[1] Lactobacillus rhamnosus Encapsulated in Alginate/Chitosan Microgels. Frontiers in Nutrition. Link

  • SIELC Technologies. HPLC Separation of Creatine and Creatinine. Link

  • EPA (United States). Gluconic Acid and Sodium Salt: Physical and Chemical Properties. Link

Sources

Troubleshooting & Optimization

Minimizing creatinine degradation in D-Gluconic acid creatine salt solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Creatine Degradation in D-Gluconic Acid Creatine Salt Solutions

Introduction: The "Acid Paradox" of Creatine Gluconate

Welcome, Researcher. You are likely here because you are observing unexpected degradation of Creatine Gluconate in aqueous solution. While Creatine Gluconate is selected for its superior solubility compared to Creatine Monohydrate, its solution chemistry presents a fundamental stability challenge.

The Core Problem: Creatine degradation into creatinine (lactam formation) is an acid-catalyzed intramolecular cyclization .[1] D-Gluconic acid is a weak organic acid (


).[1] When Creatine Gluconate dissolves, the dissociation of the gluconic acid moiety lowers the solution pH (typically to pH 3.0–4.0). Paradoxically, the very component that improves solubility (gluconic acid) creates the acidic environment that accelerates creatine degradation.

This guide provides the thermodynamic logic and troubleshooting protocols to resolve this conflict.

Module 1: The Degradation Mechanism

Understanding the Kinetics[1][2][3][4]

To minimize degradation, you must first understand the enemy. The conversion of creatine to creatinine is non-enzymatic and follows pseudo-first-order kinetics dependent on pH and temperature.[2]

Key Kinetic Factors:

  • pH Sensitivity: The rate of cyclization increases exponentially as pH drops below 5.[1]0. At pH 3.0 (typical for unbuffered Creatine Gluconate), the half-life of creatine is significantly shorter than at pH 7.0.[1]

  • Temperature: According to the Arrhenius equation, the degradation rate roughly doubles for every 10°C increase in temperature.[1]

  • Equilibrium: The reaction is irreversible under physiological conditions but approaches an equilibrium in vitro.[1]

Visualizing the Pathway

The following diagram illustrates the acid-catalyzed cyclization you are trying to prevent.

CreatineDegradation cluster_conditions Critical Factors Creatine Creatine (Linear Form) Intermediate Unstable Intermediate Creatine->Intermediate Nucleophilic Attack (Rate Limiting) Acid Acidic Environment (H+ from Gluconic Acid) Acid->Intermediate Catalysis Creatinine Creatinine (Cyclic Lactam) Intermediate->Creatinine Cyclization Water H2O (Byproduct) Intermediate->Water Elimination Factor1 pH < 5.0 (High Risk) Factor2 Temp > 25°C (High Risk)

Figure 1: The acid-catalyzed intramolecular cyclization of creatine. The protonation of the carboxyl group facilitates the nucleophilic attack by the guanidino nitrogen.

Module 2: Formulation Troubleshooting

Scenario A: "My assay shows high creatinine immediately after dissolution."

Root Cause: The heat of solution or processing temperature is too high. Corrective Action: Implement "Cold-Chain Processing."

ParameterRecommendationRationale
Solvent Temp

Lowering T reduces kinetic energy, slowing the nucleophilic attack.[1]
Mixing Speed Low ShearHigh shear generates frictional heat, creating localized "hot spots" for degradation.[1]
Holding Time

hours
Liquid state stability is poor; process immediately into lyophilization or consumption.[1]
Scenario B: "The solution degrades over 24-48 hours."

Root Cause: Uncontrolled pH drift due to the gluconic acid moiety.[1] Corrective Action: Buffer Systems.

The Protocol: You cannot rely on the "natural" pH of Creatine Gluconate. You must buffer the solution to a window of pH 6.5 – 7.5 .

  • Measure Initial pH: Dissolve Creatine Gluconate at target concentration. Expect pH ~3.5.[1]

  • Neutralization: Slowly add Sodium Hydroxide (NaOH) or Potassium Citrate.[1]

    • Warning: Rapid addition causes localized heating.[1]

  • Target Endpoint: Stop at pH 6.8.

    • Note: Neutralizing the solution technically converts "Creatine Gluconate" into "Creatine + Sodium Gluconate." You retain the solubility benefits of the ionic strength but lose the specific "salt" structure. This is chemically unavoidable for liquid stability.[1]

Scenario C: "Precipitation occurs after buffering."

Root Cause: Common Ion Effect or Solubility Limit.[1] Corrective Action:

  • Creatine solubility at

    
     is 
    
    
    
    .[1][3]
  • If your concentration is

    
    , neutralizing the gluconic acid (which aided solubility) may force free creatine to precipitate.[1]
    
  • Fix: Maintain temperature at

    
    only if the product is consumed immediately. Otherwise, reduce concentration to 
    
    
    
    .

Module 3: Analytical Validation (HPLC)

Issue: "I cannot separate Creatine from Creatinine peaks reliably." Reason: Both molecules are highly polar and elute poorly on standard C18 columns (co-elution near the void volume).[1]

Validated Protocol: Ion-Pairing or HILIC Do not use standard Reverse Phase (RP) without modification.[1]

Method Option 1: Ion-Pairing RP-HPLC (Robust)
  • Column: C18 (e.g., Phenomenex Luna),

    
    , 
    
    
    
    .[1]
  • Mobile Phase: Water with 10mM Sodium Dodecyl Sulfate (SDS) adjusted to pH 2.5 with Phosphoric Acid : Acetonitrile (95:5).[1]

  • Mechanism: SDS acts as an ion-pairing agent, retaining the positively charged creatine/creatinine on the hydrophobic column.[1]

  • Detection: UV @ 210 nm.[1]

Method Option 2: HILIC (Modern Standard)
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (Hypercarb).[1][4]

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (10mM, pH 4.[1]7) (80:20).[1]

  • Mechanism: Separates based on polarity.[1] Creatine (more polar) elutes after Creatinine.[1]

  • Detection: UV @ 210 nm or 235 nm.[1]

Troubleshooting Decision Tree

Troubleshooting Start Problem: High Creatinine Content CheckState Is the sample Solid or Liquid? Start->CheckState Liquid Liquid Solution CheckState->Liquid Solid Solid Powder CheckState->Solid CheckPH Check pH Liquid->CheckPH LowPH pH < 5.0 CheckPH->LowPH Yes HighPH pH 6.5 - 7.5 CheckPH->HighPH No ActionBuffer Action: Buffer to Neutral (Use Citrate/NaOH) LowPH->ActionBuffer CheckTemp Check Storage Temp HighPH->CheckTemp ActionCool Action: Store at 4°C CheckTemp->ActionCool Temp > 20°C CheckMoisture Check Moisture Content Solid->CheckMoisture ActionDry Action: Add Desiccant (Hydrolysis requires water) CheckMoisture->ActionDry > 1% Water

Figure 2: Decision matrix for diagnosing creatine degradation sources.[1]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave Creatine Gluconate solutions for sterility? A: Absolutely not. The combination of high heat (


) and the acidic nature of the gluconate salt will result in near-total conversion to creatinine within minutes.[1] Use 0.22 

m filtration
for sterilization.[1]

Q2: Why does my Creatine Gluconate powder smell like vinegar? A: This indicates hydrolysis of the gluconate moiety or impurities.[1] While D-Gluconic acid itself is mild, degradation byproducts or bacterial contamination can produce acetic acid-like odors.[1] Ensure moisture content is


 during storage.[1]

Q3: Is Creatine Gluconate actually more stable than Monohydrate? A: In solid form , both are stable if dry.[1] In liquid form , Creatine Gluconate is generally less stable than Monohydrate buffered to neutral pH, solely because the gluconate anion creates an acidic environment. You must manually buffer the gluconate solution to match the stability of neutral monohydrate solutions [1, 2].

Q4: What is the maximum shelf-life of a liquid formulation? A: At room temperature (


) and acidic pH (3.5), significant degradation (

) occurs within 3 days.[1] At

and neutral pH (7.0), stability can be extended to 30+ days, but for commercial shelf-life (months), liquid creatine is chemically inviable without encapsulation technology.[1]

References

  • Jäger, R., et al. (2011).[1] Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383.[1]

  • Howard, A. N., & Harris, R. C. (1999).[1] Compositions containing creatine.[1][2][3][5][6][7][8][9][10] U.S. Patent No.[1] 5,968,544.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Persky, A. M., & Brazeau, G. A. (2001).[1] Clinical pharmacology of the dietary supplement creatine monohydrate. Pharmacological Reviews, 53(2), 161-176.[1]

  • PubChem. (n.d.).[1] D-Gluconic Acid (Compound Summary). National Library of Medicine.[1]

  • Gufford, B. T., et al. (2013).[1] pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3), 241–251.[1]

Sources

Overcoming solubility limitations of D-Gluconic acid creatine salt in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

D-Gluconic acid creatine salt is a compound formed between the naturally occurring amino acid derivative, creatine, and the mild organic acid, D-gluconic acid.[1][2] This salt is of interest to researchers in drug development and nutritional science for its potential to leverage existing biological transporters, possibly enhancing creatine's uptake and bioavailability.[2] However, a significant technical hurdle in its application is its characteristically poor solubility in organic solvents.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, in-depth protocols, and foundational knowledge to systematically overcome these solubility challenges.

The core of the problem lies in the molecule's structure. Creatine is a zwitterion (containing both a positive and a negative charge in one molecule), and D-gluconic acid is a highly polar, polyhydroxylated carboxylic acid.[3][5] This combination results in a salt with high lattice energy and a strong preference for polar, protic solvents like water, making it largely insoluble in ethanol, ether, acetone, and other common organic solvents.[3][4] This guide will walk you through effective methods to address this issue.

Frequently Asked Questions (FAQs)

Q1: Why won't my D-Gluconic acid creatine salt dissolve in ethanol?

A1: This is expected behavior. The salt is composed of two highly polar moieties: creatine and gluconic acid.[3][5] Ethanol, while more polar than solvents like hexane, is significantly less polar than water and cannot effectively overcome the strong ionic and hydrogen-bonding interactions within the salt's crystal lattice. Gluconic acid itself is only slightly soluble in alcohol and insoluble in most other organic solvents.[3]

Q2: I need to use an organic solvent for my reaction. What is the best starting point?

A2: For highly polar salts, the best starting points are highly polar aprotic solvents. We strongly recommend starting with Dimethyl Sulfoxide (DMSO) . Creatine hydrate shows some solubility in DMSO (approx. 1 mg/mL), which, while low, is a viable starting point for many applications.[6] Dimethylformamide (DMF) is another alternative to screen.

Q3: Can I just heat the mixture to get it to dissolve?

A3: While increasing temperature does increase the solubility of creatine and its salts in aqueous solutions, it has a limited effect in most organic solvents.[7] More importantly, creatine can degrade into the inactive byproduct, creatinine, at elevated temperatures, especially under acidic or non-neutral pH conditions.[7][8] Therefore, aggressive heating is not recommended without first confirming the stability of the salt under your specific conditions.

Q4: Is there a way to modify the salt to make it more soluble?

A4: Yes, chemical modification is an advanced strategy. One approach is esterification, for example, creating a methyl or ethyl ester of the gluconic acid carboxyl group or the creatine carboxyl group.[9] This reduces the overall polarity and can significantly enhance solubility in organic media. However, this creates a new chemical entity and requires synthetic chemistry expertise.

Q5: What is a co-solvent, and how can it help?

A5: A co-solvent is a water-miscible organic solvent that, when added to water or another solvent, can increase the solubility of a poorly soluble compound.[10][11] For D-Gluconic acid creatine salt, a co-solvent system like DMSO/water or ethanol/water might be effective. The water component solvates the ionic parts of the salt, while the organic component helps solubilize less polar parts of your reaction mixture. The key is to find the optimal ratio that keeps all components in the solution.

Troubleshooting Guide: Step-by-Step Solutions

This section provides a logical workflow for addressing solubility issues. Start with the simplest methods and proceed to more complex solutions as needed.

Troubleshooting_Workflow cluster_start Initial State cluster_methods Troubleshooting Methods cluster_advanced Advanced Strategies cluster_outcome Desired Outcome start Insoluble D-Gluconic Acid Creatine Salt in Organic Solvent solvent_screen 1. Systematic Solvent Screening start->solvent_screen Begin Here ph_adjust 3. pH Adjustment (Aqueous Systems) start->ph_adjust For aqueous/ semi-aqueous systems cosolvency 2. Co-Solvent System solvent_screen->cosolvency If solubility is poor in pure solvents success Compound Solubilized solvent_screen->success If successful (e.g., in DMSO) temp_adjust 4. Controlled Temperature Adjustment cosolvency->temp_adjust If more solubility is needed salt_form 5. Alternative Salt Formation cosolvency->salt_form If still insoluble cosolvency->success If successful ph_adjust->success temp_adjust->success If successful derivatization 6. Chemical Derivatization salt_form->derivatization If salt form is insufficient derivatization->success

Caption: Troubleshooting workflow for solubility issues.

Problem 1: Compound is completely insoluble ("brick dust") in the chosen solvent.

Causal Analysis: The solvent's polarity is too low to overcome the salt's high lattice energy. The energy gained by solvating the individual ions is less than the energy required to break them apart.

Solutions:

  • Switch to a High-Polarity Aprotic Solvent: Immediately cease attempts with non-polar (e.g., hexane, toluene) or moderately polar (e.g., ethanol, ethyl acetate) solvents. Your primary candidate should be DMSO .

  • Protocol: Systematic Solvent Screening: Use a small, fixed amount of your salt (e.g., 1-2 mg) and test its solubility in a fixed volume (e.g., 200 µL) of a range of solvents. This allows for a direct comparison. See the detailed protocol below.

Problem 2: Compound is slightly soluble in DMSO but not enough for the desired concentration.

Causal Analysis: You are near the saturation limit. The solvent-solute interactions are favorable but not strong enough to accommodate more solute.

Solutions:

  • Implement a Co-Solvent System: This is the most effective next step. By introducing a small amount of a highly polar protic solvent (like water), you can dramatically increase solubility. The water molecules are highly effective at solvating the ionic charges, while the DMSO can help keep other, less polar reaction components in the solution.

    • Action: Start by preparing solvent mixtures. Try 9:1, 5:1, and 2:1 ratios of DMSO:Water (v/v). Test the solubility in each mixture.

  • Controlled Temperature Increase: Gently warming the solution can increase solubility.

    • Action: In a sealed vial, warm your DMSO solution to 40-50°C. Use a stirrer hotplate for even heating. Caution: Do not boil. Check for degradation via TLC or LC-MS if the solution is heated for an extended period.

Problem 3: The compound must be dissolved in a less polar solvent (e.g., for chromatography or a specific reaction).

Causal Analysis: The inherent properties of the salt are fundamentally incompatible with the solvent. A simple solvent swap or co-solvent system is unlikely to work.

Solutions:

  • Alternative Salt Formation: The choice of counter-ion (gluconate) significantly impacts solubility. Forming a salt with a more lipophilic (greasier) acid could improve solubility in organic media. For example, forming a salt with an acid like dodecylbenzenesulfonic acid would introduce a large non-polar tail. This is an advanced technique requiring chemical synthesis and purification.

  • Chemical Derivatization (Pro-drug approach): Mask the polar functional groups responsible for poor solubility.

    • Action (Requires Synthetic Chemistry): Esterify the carboxylic acid on the creatine or gluconate moiety. For example, reacting with methanol under acidic conditions could yield the methyl ester.[9] This neutralizes a key charge and dramatically reduces polarity, often rendering the compound soluble in solvents like dichloromethane or ethyl acetate. The ester can often be cleaved later if the original salt is the desired final product.

In-Depth Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid and material-sparing assessment of solubility in a range of common laboratory solvents.

Methodology:

  • Aliquot 2.0 mg of D-Gluconic acid creatine salt into six separate, clearly labeled 1.5 mL microcentrifuge tubes.

  • To each tube, add 0.5 mL of one of the solvents listed in the table below. This creates a target concentration of 4 mg/mL.

  • Vortex each tube vigorously for 30 seconds.

  • Place the tubes on a rotator or shaker at room temperature (25°C) for 1 hour.

  • After 1 hour, centrifuge the tubes at 5,000 x g for 5 minutes to pellet any undissolved solid.

  • Visually inspect the supernatant. A completely clear solution indicates full dissolution at that concentration.

Data Interpretation Table:

SolventDielectric Constant (Polarity)Hydrogen BondingExpected Outcome for D-Gluconic Acid Creatine Salt
Hexane 1.9NoneInsoluble
Toluene 2.4NoneInsoluble
Dichloromethane (DCM) 9.1NoneInsoluble
Acetone 21AcceptorVery Poorly Soluble / Insoluble
Ethanol (EtOH) 25Donor & AcceptorVery Poorly Soluble / Insoluble[4][12]
Methanol (MeOH) 33Donor & AcceptorVery Poorly Soluble
Dimethylformamide (DMF) 38AcceptorPotentially Low Solubility
Dimethyl Sulfoxide (DMSO) 47AcceptorBest Candidate: Low to Moderate Solubility[6]
Water 80Donor & AcceptorHighly Soluble[4]
Protocol 2: Developing a Co-Solvent System

This protocol details how to find an effective ratio of a primary organic solvent and a polar co-solvent.

Materials:

  • Primary solvent where slight solubility was observed (e.g., DMSO).

  • Polar co-solvent (e.g., deionized water).

  • D-Gluconic acid creatine salt.

Methodology:

  • Prepare a stock solution of your compound in the primary solvent (DMSO) at a concentration just below its saturation point (e.g., 0.5 mg/mL).

  • Prepare a series of co-solvent mixtures (e.g., 95:5, 90:10, 80:20, 50:50 DMSO:Water).

  • Set up a grid experiment. In separate vials, attempt to dissolve your compound at the target concentration (e.g., 5 mg/mL) using each of the prepared co-solvent mixtures.

  • Follow steps 3-6 from Protocol 1 to assess solubility.

  • Validation: Once a suitable co-solvent ratio is found, ensure your other reaction components are also soluble and stable in this mixture. Run a small-scale test reaction to confirm compatibility.

Underlying Principles: The "Why"

Understanding the molecular interactions at play is crucial for rational troubleshooting.

Molecular_Interactions cluster_water Soluble in Water (Polar Protic) cluster_hexane Insoluble in Hexane (Non-Polar) Salt_W Creatine(+)--(-)Gluconate Solvated_Creatine Solvated Creatine(+) Salt_W->Solvated_Creatine Strong Ion-Dipole & H-Bonding Solvated_Gluconate Solvated Gluconate(-) Salt_W->Solvated_Gluconate Strong Ion-Dipole & H-Bonding Water H₂O Molecules Solvated_Creatine->Water Favorable Solvation Solvated_Gluconate->Water Favorable Solvation Salt_H Creatine(+)--(-)Gluconate (High Lattice Energy) No_Dissolution No Dissolution Salt_H->No_Dissolution Weak van der Waals Interactions Only Hexane Hexane Molecules No_Dissolution->Hexane Unfavorable Energetics

Caption: Favorable vs. Unfavorable Solvation Energetics.

The principle of "like dissolves like" governs this system.

  • In Water: Water is a highly polar molecule with strong hydrogen bond donating and accepting capabilities. It can form strong ion-dipole interactions with the positive charge on the creatine and the negative charge on the gluconate. It also forms extensive hydrogen bonds with the many hydroxyl (-OH) groups on the gluconate and the amine/amide groups on creatine. These favorable interactions release enough energy (solvation energy) to overcome the energy holding the salt crystal together (lattice energy).

  • In Organic Solvents: Non-polar solvents like hexane can only offer weak van der Waals interactions, which are insufficient to break the strong ionic bonds of the salt. Polar aprotic solvents like DMSO are better because their large dipole can interact with the ions, but they lack the hydrogen-bond donating ability of water, making them less effective at solvating the gluconate anion. This is why a DMSO/water co-solvent system is often successful—it combines the strengths of both solvent types.

By methodically applying these principles and protocols, researchers can effectively navigate the solubility limitations of D-Gluconic acid creatine salt and advance their experimental objectives.

References

  • Gluconic Acid | C6H12O7 | CID 10690 - PubChem . National Center for Biotechnology Information. [Link]

  • Sodium gluconate - Wikipedia . Wikimedia Foundation. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability . International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Solubility enhancement techniques: A comprehensive review . GSC Biological and Pharmaceutical Sciences. [Link]

  • Techniques to improve the solubility of poorly soluble drugs . ResearchGate. [Link]

  • Gluconic Acid and Salts . LENA Natural and Clean Label Solutions (Europe) GmbH. [Link]

  • Gluconic acid - Wikipedia . Wikimedia Foundation. [Link]

  • SODIUM GLUCONATE . Ataman Kimya. [Link]

  • CreatineGluconate (CAS 306274-45-3) . LookChem. [Link]

  • Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]

  • 5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. [Link]

  • Creatine Gluconate/CAS:306274-45-3 . Zehao Industry Co., Ltd. [Link]

  • Solubility Modifying Power of Zwitterionic Salts . Queen's University Belfast. [Link]

  • Creatine salts provide neuroprotection even after partial impairment of the creatine transporter . National Center for Biotechnology Information. [Link]

  • Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance . Wiley Online Library. [Link]

  • Solubility-Modifying Power of Zwitterionic Salts . PubMed. [Link]

  • Chemical Substance - Creatine gluconate . Government of Canada. [Link]

  • US9486424B2 - Creatine oral supplementation using creatine hydrochloride salt.
  • US20160274094A1 - Zwitterionic reagents.
  • Crosslinked copolyazole with zwitterionic structure for organic solvent resistance membranes . ResearchGate. [Link]

  • Analysis of the efficacy, safety, and regulatory status of novel forms of creatine . National Center for Biotechnology Information. [Link]

  • US9445622B2 - Compositions and methods for improving creatine solubility and stability.
  • Creatine methyl ester - Wikipedia . Wikimedia Foundation. [Link]

  • Solution thermodynamics of creatine monohydrate in binary (water + ethanol) solvent systems at T = (278.15 to 328.15) K . ResearchGate. [Link]

Sources

Stabilizing D-Gluconic acid creatine salt in high-humidity environments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Gluconic Acid Creatine Salt

Introduction: Navigating the Challenges of a Hygroscopic Salt

D-Gluconic acid creatine salt is a compound of interest for researchers in drug development and nutritional science, valued for its potential bioavailability and solubility characteristics. However, its practical application is often complicated by a significant chemical challenge: hygroscopicity. This inherent tendency to attract and absorb atmospheric moisture can compromise the salt's physical and chemical stability, leading to issues such as clumping, altered dissolution rates, and, most critically, chemical degradation.

This guide serves as a dedicated technical resource for professionals encountering these challenges. We will move beyond simple procedural steps to explore the underlying mechanisms of moisture-induced instability and provide a framework of robust, field-tested solutions. The following sections are structured in a question-and-answer format to directly address the common issues and inquiries that arise during experimental work in high-humidity environments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My D-Gluconic acid creatine salt has started to clump and form hard masses. What is happening and is the product still viable?

Answer: This phenomenon is a classic sign of moisture exposure due to the hygroscopic nature of the salt. When the powder absorbs water from the atmosphere, it can lead to two primary physical changes:

  • Deliquescence: The powder begins to dissolve in the absorbed water, creating a saturated solution on the surface of the particles.

  • Caking/Agglomeration: As ambient conditions fluctuate (e.g., temperature changes), this surface moisture can evaporate, causing the particles to fuse together into solid masses or clumps.

The viability of your product depends on the extent of exposure. While slight clumping may not indicate significant chemical degradation, it is a critical warning sign. The primary concern is the conversion of creatine to its inactive waste product, creatinine. This degradation is an intramolecular cyclization reaction that is significantly accelerated by the presence of water and acidic conditions.[1][2][3] Given that D-gluconic acid is an acidic counter-ion, the presence of absorbed moisture creates an environment ripe for this degradation.[4][5]

Immediate Action: If clumping is observed, you should immediately move the product to a desiccator or a controlled low-humidity environment. Before further use, it is highly recommended to perform an analytical assessment to quantify the remaining active creatine and check for the presence of creatinine.

Q2: What is the degradation pathway for D-Gluconic acid creatine salt in the presence of moisture?

Answer: The principal degradation pathway for any creatine salt in an aqueous or humid environment is the non-enzymatic conversion of creatine to creatinine. This process involves an intramolecular cyclization where the amine group attacks the carboxyl group, eliminating a molecule of water.

G

The rate of this degradation is highly dependent on pH and temperature. The acidic nature of the D-gluconic acid moiety can create a localized low-pH environment when moisture is absorbed, thereby accelerating the conversion to creatinine compared to creatine monohydrate in the same conditions.[5]

Q3: How can I prevent moisture absorption during routine laboratory handling and storage?

Answer: Proactive environmental control is the most effective strategy. Implementing strict handling and storage protocols is non-negotiable when working with hygroscopic materials.

Key Environmental & Handling Controls:

Control AreaRecommended Action & Rationale
Ambient Environment Work in a controlled humidity environment, ideally below 40% Relative Humidity (RH).[6][7][8] This minimizes the primary source of moisture. Use of glove boxes with nitrogen purge or dedicated dehumidification systems is best practice.[9]
Storage Store the bulk compound in airtight containers with a desiccant.[1][10] Use containers with high-quality seals (e.g., PTFE-lined caps). For long-term storage, consider vacuum sealing or flushing the container with an inert gas like nitrogen.[11][12]
Weighing & Aliquoting Perform these tasks as quickly as possible. Use a weighing vessel with a lid. It is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.
Desiccants Regularly regenerate or replace desiccants (e.g., silica gel, molecular sieves) in storage containers and desiccators.[10] Consider using humidity indicator cards to monitor the effectiveness of your desiccants.[10]
Q4: I am developing a solid dosage formulation. Which excipients should I consider to enhance the stability of D-Gluconic acid creatine salt?

Answer: Excipient selection is a critical step in mitigating moisture-related instability. The goal is to create a microenvironment within the formulation that protects the active pharmaceutical ingredient (API).

G

Recommended Excipient Classes:

  • Low Water Activity (Aw) Fillers/Diluents: These excipients have very little "free" water available to participate in chemical reactions.

    • Mannitol (e.g., PEARLITOL®): An excellent choice as it is non-hygroscopic.[6][13]

    • Anhydrous Lactose: Has a very low moisture content compared to its hydrated counterpart.[6]

    • Microcrystalline Cellulose (MCC) (e.g., MICROCEL®): Grades with low moisture content are available and provide good compressibility.[6][13]

  • Moisture Scavengers/Adsorbents: These excipients preferentially absorb and tightly bind any moisture that penetrates the formulation, effectively sequestering it away from the API.

    • Colloidal Silicon Dioxide (e.g., Aerosil® 200): Often used at low concentrations (0.5-2%) to adsorb surface moisture on particles.[6]

    • Partially Pregelatinized Starch (e.g., Starch 1500®): Acts as a moisture scavenger, protecting the API.[14][15]

  • Manufacturing Process: To complement your excipient choice, use a dry manufacturing process like direct compression or dry granulation (roller compaction) to avoid the introduction of water.[6][15]

Q5: What are the best practices for packaging the final product to ensure long-term stability?

Answer: Packaging is the final and most critical barrier against environmental humidity. The choice of packaging should be based on the product's sensitivity and intended shelf life.

  • Primary Packaging:

    • Blister Packs: Alu-Alu (cold form foil) blisters provide the highest possible barrier to both moisture and gas.[6]

    • Bottles: High-density polyethylene (HDPE) bottles with induction-sealed, foil-lined caps are a standard. Always include a desiccant canister or sachet inside the bottle.[10]

  • Secondary Packaging: While less critical for the moisture barrier, secondary packaging should protect the primary container from physical damage that could compromise its seal.

  • Advanced Solutions: For extremely sensitive powders, specialized packaging technologies like vacuum sealing or nitrogen flushing can be employed to remove ambient air and moisture at the time of packaging.[11][12] This creates an inert environment within the package, significantly extending shelf life.

Experimental Protocols

Protocol 1: Quantitative Analysis of Creatine and Creatinine by HPLC-UV

This protocol provides a robust method to assess the stability of your D-Gluconic acid creatine salt by quantifying the parent compound and its primary degradant, creatinine.[2][16][17]

1. Materials and Equipment:

  • HPLC system with UV detector, pump, and autosampler

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Sulfuric acid or Phosphoric acid

  • Creatine and Creatinine reference standards

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase:

  • Prepare a simple isocratic mobile phase consisting of 10% Acetonitrile and 90% aqueous buffer.

  • For the aqueous buffer, use deionized water and adjust the pH to approximately 2.8-3.0 with a small amount of acid (e.g., 0.1% H₂SO₄).[16][18]

  • Degas the mobile phase thoroughly before use.

3. Preparation of Standards and Samples:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatine and creatinine reference standards in separate volumetric flasks using the mobile phase.

  • Calibration Curve: Prepare a series of working standards by serial dilution of the stock solutions to cover a concentration range relevant to your samples (e.g., 10 µg/mL to 200 µg/mL).

  • Sample Preparation: Accurately weigh a sample of your D-Gluconic acid creatine salt powder. Dissolve it in a known volume of mobile phase to achieve a theoretical creatine concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]

4. HPLC Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 10:90 Acetonitrile:Aqueous Buffer (pH ~3.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm[16][17]

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-35°C

5. Data Analysis:

  • Generate a calibration curve for both creatine and creatinine by plotting peak area against concentration.

  • Determine the concentration of creatine and creatinine in your sample using the regression equation from the calibration curve.

  • Calculate the percentage of degradation as: (Creatinine Concentration / (Creatine Concentration + Creatinine Concentration)) * 100.

Protocol 2: Determination of Moisture Content by Loss on Drying (LOD)

This method provides a straightforward way to determine the total volatile content (assumed to be primarily water) in your powder sample.[19][20]

1. Materials and Equipment:

  • Moisture analyzer or a drying oven with an analytical balance (readable to 0.1 mg)

  • Weighing boat (aluminum)

  • Spatula

  • Desiccator

2. Procedure:

  • Set the moisture analyzer or oven to a specified temperature (e.g., 105°C). Note: A lower temperature may be needed if the compound is thermally labile. Verify this with thermal analysis (TGA/DSC) if possible.

  • Tare the clean, dry weighing boat.

  • Accurately weigh approximately 1-2 g of the D-Gluconic acid creatine salt powder into the boat. Record the initial weight (W_initial).

  • Place the sample in the instrument and begin the drying process.

  • Dry the sample until a constant weight is achieved. This is often determined automatically by the moisture analyzer. If using an oven, dry for a set period (e.g., 2 hours), then cool in a desiccator and weigh. Repeat drying for 30-minute intervals until the weight change is negligible.

  • Record the final weight (W_final).

3. Calculation:

  • Calculate the percentage of moisture content using the formula: Moisture Content (%) = ((W_initial - W_final) / W_initial) * 100[19]

References

  • Roquette. Low Moisture Excipients for Moisture-Sensitive APIs. Available from: [Link]

  • Colorcon. The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023). Available from: [Link]

  • ResearchGate. What are the best tablet excipients to be used for moisture & heat sensitive APIs?. (2016). Available from: [Link]

  • Sonic Packaging. Contract Powder Filling & Packaging. Available from: [Link]

  • Cymbiotika. Creatine Monohydrate: Understanding Its Shelf Life. (2026). Available from: [Link]

  • PubMed. Multi-analytical characterization of creatine degradation for dietary supplement safety assessment. (2025). Available from: [Link]

  • ARODO. Challenges of the Powder Packaging Process. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Creatine and Creatinine on Primesep 100 Column. Available from: [Link]

  • Borosil. Complete Guide to Moisture Content Test & Its Importance. Available from: [Link]

  • Consensus. Techniques for stabilizing moisture-sensitive drug compounds. Available from: [Link]

  • Adam Equipment. The Importance of Moisture Content Determination in Pharmaceuticals. (2022). Available from: [Link]

  • Paradise Packaging PVT. LTD. Moisture Barrier for Hygroscopic Products. Available from: [Link]

  • Kreider, R.B., et al. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. PMC. Available from: [Link]

  • Chaerun, N., et al. Moisture Behavior of Pharmaceutical Powder during the Tableting Process. PMC. Available from: [Link]

  • MDPI. Moisture Behavior of Pharmaceutical Powder during the Tableting Process. (2023). Available from: [Link]

  • Pharmaceutical Technology. Excipients for Formulation Success. (2016). Available from: [Link]

  • Concetti Spa. Chemical Powder Packing Machine: Discover Our Solutions. Available from: [Link]

  • Bry-Air. Efficient Food Powder Processing & Packaging Solutions. Available from: [Link]

  • Chromatography Today. Improved Water Content Analysis in Pharmaceuticals with HSGC. Available from: [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Available from: [Link]

  • European Pharmaceutical Review. Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). Available from: [Link]

  • BUBS Naturals. Does Creatine Powder Go Bad? What You Need to Know. (2025). Available from: [Link]

  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Available from: [Link]

  • Academia.edu. Stability of pharmaceutical salts in solid oral dosage forms. Available from: [Link]

  • Google Patents. US2238149A - Process for improving the stability of hygroscopic substances.
  • YouTube. Creatine and Creatinine Testing in Dietary Supplements: Addressing Challenges with a HPLC-UV Method. (2025). Available from: [Link]

  • Taylor & Francis. Evaluation of creatine content and stability from over-the-counter dietary supplement by ion pair chromatography with UV detection. (2022). Available from: [Link]

  • Scribd. Creatine Stability Insights. Available from: [Link]

  • ConsumerLab.com. Can Heat Destroy Whey Protein or Fitness Supplements?. (2020). Available from: [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. (2008). Available from: [Link]

  • PubChem - NIH. Gluconic Acid. Available from: [Link]

  • Genedani, S., et al. Creatine salts provide neuroprotection even after partial impairment of the creatine transporter. PMC. Available from: [Link]

  • RSC Publishing. Humidity control in a closed system utilizing conducting polymers. (2018). Available from: [Link]

  • Condair. Humidity For Laboratories. Available from: [Link]

  • Peach Perfect. Can Creatine Go Bad? Signs It's Time to Toss Your Supplement. (2025). Available from: [Link]

  • Humiscope. Pharmaceutical & Nutraceutical Humidity Control. Available from: [Link]

  • ResearchGate. Acid–Base and Thermodynamic Properties of d -Gluconic Acid and Its Interaction with Sn 2+ and Zn 2+. (2025). Available from: [Link]

  • EPA. Inert Ingredient Tolerance Reassessment Gluconic Acid and Sodium Salt. Available from: [Link]

  • LENA Natural and Clean Label Solutions (Europe) GmbH. Gluconic Acid and Salts. Available from: [Link]

  • David Publishing. Alternative Methods for Preparation of Gluconate Salts Using Heterogeneous Non-Metal Catalysts. (2013). Available from: [Link]

  • Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Available from: [Link]

  • Exercise & Sport Nutrition Lab. Analysis of the Efficacy and Safety of Novel Forms of Creatine. Available from: [Link]

  • Gigas Nutrition. Creatine gluconate - What you need to know!. Available from: [Link]

  • SciSpace. Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. (2017). Available from: [Link]

  • PubMed. Compositional evolution for mixed aerosols containing gluconic acid and typical nitrate and the effect of multiply factors on hygroscopicity. (2024). Available from: [Link]

Sources

Technical Support Center: Optimizing pH Buffers to Prevent Hydrolysis of D-Gluconic Acid Creatine Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of pH buffers to ensure the stability of D-Gluconic acid creatine salt. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to prevent its degradation in aqueous solutions. Here, you will find in-depth answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: My D-Gluconic acid creatine salt solution is showing signs of degradation. What is the likely cause?

The primary cause of degradation for D-Gluconic acid creatine salt in an aqueous solution is the hydrolysis of the creatine moiety. Creatine is known to be unstable in water and undergoes an intramolecular cyclization to form creatinine.[1][2] This non-enzymatic reaction is highly dependent on both the pH and the temperature of the solution.[1][2][3]

Specifically, the rate of creatine degradation to creatinine increases as the pH decreases towards acidic conditions and as the temperature rises.[4][5] For instance, at 25°C, the degradation of creatine is significantly accelerated at pH values below 6.5.[4] After three days at 25°C, creatine degradation is approximately 4% at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5.[4]

Given that D-Gluconic acid is a mild organic acid with a pKa around 3.6 to 3.8, dissolving the salt in water can create a mildly acidic environment that promotes this degradation pathway.[6][7][8]

Q2: What is the optimal pH range to maintain the stability of D-Gluconic acid creatine salt in solution?

To minimize the hydrolysis of the creatine component, the pH of the solution should be maintained in a slightly alkaline to neutral range. Research indicates that creatine is relatively stable at a pH of 7.5 or 6.5.[1][4] The degradation of creatine can be significantly reduced or even halted by either lowering the pH to below 2.5 or by increasing the pH.[4][5]

At a very high pH (above 12.1), the deprotonation of the acid group on creatine slows down the intramolecular cyclization.[5][9] Conversely, at a very low pH (below 2.5), the amide function of the creatine molecule becomes protonated, which also prevents the cyclization from occurring.[4][5][9]

However, for most practical applications, maintaining a pH in the neutral to slightly alkaline range (pH 7.0 - 8.0) is the most effective strategy to prevent creatine degradation without introducing extreme pH conditions that could affect other components of your formulation.

Q3: Which buffer systems are most suitable for stabilizing D-Gluconic acid creatine salt solutions?

The selection of an appropriate buffer system is critical for maintaining the desired pH and, consequently, the stability of the D-Gluconic acid creatine salt.[10][11][12] An ideal buffer should have a pKa value close to the target pH of your formulation to ensure maximum buffer capacity.[13]

Here are some recommended buffer systems:

  • Phosphate Buffers: Phosphate-based buffers are effective in the physiological pH range and are commonly used in pharmaceutical formulations.[13][14][15] A phosphate buffer system can be prepared to maintain a stable pH between 6.5 and 7.5.

  • Tris (Trometamol) Buffers: Tris buffers have a pKa of about 8.1, making them suitable for maintaining a pH in the slightly alkaline range of 7.2 to 9.0.[13][16] They are often used in biological and pharmaceutical preparations.[16]

  • Citrate Buffers: While citrate buffers are common, the pKa of citric acid's third dissociation is around 6.4, making it more suitable for slightly acidic to neutral pH ranges.[13] Given the goal is to avoid acidic conditions, a citrate buffer would need to be carefully formulated to maintain a pH above 6.5.

The choice of buffer will also depend on the specific requirements of your experiment or formulation, including ionic strength and compatibility with other excipients.

Q4: How does temperature affect the stability of my solution, and what are the recommended storage conditions?

Temperature is a critical factor that accelerates the degradation of creatine to creatinine.[1][4] The rate of this conversion increases with higher temperatures.[5] Therefore, it is highly recommended to store solutions of D-Gluconic acid creatine salt at refrigerated temperatures (2-8°C) to slow down the degradation process.[1] Even when using an optimized buffer, refrigeration will further enhance the long-term stability of the solution.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with your D-Gluconic acid creatine salt solutions.

Problem: Rapid degradation of the active compound is observed even with a buffer.
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect pH of the final solution 1. Verify the pH of your buffered solution using a calibrated pH meter. 2. Adjust the pH to the target range of 7.0-8.0 using a dilute acid (e.g., HCl) or base (e.g., NaOH).The effectiveness of the buffer is centered around its pKa. If the initial pH is outside the optimal buffering range, the buffer capacity will be low, leading to pH shifts and subsequent degradation.[13]
Insufficient Buffer Capacity 1. Increase the concentration of the buffer components. A typical starting point is 25-100 mM. 2. Ensure the chosen buffer has a pKa within ±1 pH unit of your target pH.[13]Buffer capacity is the measure of a buffer's ability to resist pH change. It is directly proportional to the concentration of the buffer components.[11]
Inappropriate Buffer System 1. Review the pKa of your current buffer. 2. If the pKa is far from the target pH, select a more appropriate buffer from the list in Q3.A buffer is most effective at a pH equal to its pKa.[11] Using a buffer outside its effective range will result in poor pH control.
Elevated Storage Temperature 1. Confirm that the solution is being stored at the recommended refrigerated temperature (2-8°C). 2. Minimize the time the solution spends at room temperature during handling.The rate of creatine degradation is highly temperature-dependent.[1][5] Lowering the temperature significantly slows down the kinetics of the intramolecular cyclization reaction.
Experimental Protocol: Preparation and Validation of a Stabilizing Phosphate Buffer (pH 7.4)

This protocol outlines the steps to prepare a phosphate buffer and validate its effectiveness in stabilizing D-Gluconic acid creatine salt.

Materials:

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • D-Gluconic acid creatine salt

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system for stability analysis

Procedure:

  • Buffer Preparation (0.1 M Phosphate Buffer, pH 7.4):

    • Prepare a 0.1 M solution of Sodium Phosphate Monobasic (Solution A).

    • Prepare a 0.1 M solution of Sodium Phosphate Dibasic (Solution B).

    • In a beaker, combine approximately 19 mL of Solution A with 81 mL of Solution B.

    • Measure the pH using a calibrated pH meter.

    • Adjust the pH to 7.4 by adding small volumes of Solution A (to lower pH) or Solution B (to raise pH).

    • Transfer the final solution to a volumetric flask and bring it to the final volume with high-purity water.

  • Sample Preparation:

    • Accurately weigh the desired amount of D-Gluconic acid creatine salt.

    • Dissolve the salt in the prepared 0.1 M phosphate buffer (pH 7.4) to achieve the target concentration.

  • Stability Study (Forced Degradation):

    • Divide the sample solution into several aliquots.

    • Store the aliquots at different temperature conditions (e.g., 4°C, 25°C, and 40°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each temperature condition.

    • Analyze the concentration of D-Gluconic acid creatine salt and the formation of creatinine using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of the parent compound versus time for each temperature.

    • Calculate the degradation rate at each condition.

    • Compare the stability of the compound in the phosphate buffer to a control sample dissolved in unbuffered water.

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the intramolecular cyclization of creatine to creatinine, the primary degradation pathway to be prevented.

Hydrolysis Creatine Creatine TransitionState Intramolecular Nucleophilic Attack Creatine->TransitionState Spontaneous (pH & Temp Dependent) Creatinine Creatinine TransitionState->Creatinine Water H₂O TransitionState->Water Elimination Low_pH Low pH (<6.5) High_Temp High Temperature

Caption: Intramolecular cyclization of creatine to creatinine.

Workflow for Buffer Optimization

This workflow provides a systematic approach to selecting and optimizing a buffer system for your specific application.

Buffer_Optimization_Workflow Start Define Stability Requirements (Target pH, Shelf Life) Select_Buffer Select Candidate Buffers (pKa ≈ Target pH) Start->Select_Buffer Prepare_Solutions Prepare Buffered Solutions of D-Gluconic Acid Creatine Salt Select_Buffer->Prepare_Solutions Forced_Degradation Conduct Forced Degradation Study (Varying pH, Temp) Prepare_Solutions->Forced_Degradation Analyze_Samples Analyze Samples by HPLC (Quantify Parent & Degradants) Forced_Degradation->Analyze_Samples Evaluate_Results Evaluate Stability Data (Determine Optimal Buffer & pH) Analyze_Samples->Evaluate_Results Decision Is Stability Acceptable? Evaluate_Results->Decision Final_Formulation Finalize Formulation & Storage Conditions Decision->Select_Buffer No Decision->Final_Formulation Yes

Caption: A systematic workflow for buffer optimization.

References

  • Creatine Stability Insights. (n.d.). Scribd. Retrieved from [Link]

  • Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. [Link]

  • Kreider, R. B., Kalman, D. S., Antonio, J., Ziegenfuss, T. N., Wildman, R., Collins, R., ... & Lopez, H. L. (2017). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 9(3), 265. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10690, Gluconic Acid. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Creatine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Leukocare. (n.d.). pH & Buffer Optimization for Protein Stability | Biologics. Retrieved from [Link]

  • MDPI. (2022, March 4). Creatine Monohydrate. Encyclopedia. [Link]

  • Help. (n.d.). What is the PH level of your Creatine? Retrieved from [Link]

  • Patsnap. (2025, September 16). Optimize Buffer Capacity in Arrhenius Acid Solutions for Stability. Retrieved from [Link]

  • Merck Index. (n.d.). Gluconic Acid. Retrieved from [Link]

  • Jäger, R., Harris, R. C., Purpura, M., & Francaux, M. (2007). Bioavailability, efficacy, safety, and regulatory status of creatine and related compounds: a critical review. Critical reviews in food science and nutrition, 47(7), 671–684. [Link]

  • Jäger, R. (2008). Analysis of the Efficacy and Safety of Novel Forms of Creatine. Exercise & Sport Nutrition Lab. [Link]

  • Unchained Labs. (n.d.). 5 considerations for buffer optimization during biologics formulation development. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Gluconic Acid Formula. Retrieved from [Link]

  • Pérez-Torres, I., Nájera-García, N., & Guarner-Lans, V. (2025, December 11). The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice. Metabolites, 15(12), 1739. [Link]

  • P. aeruginosa Metabolome Database. (n.d.). Gluconolactone (PAMDB000057). Retrieved from [Link]

  • Witkowska, A. (1979). Kinetics of in In vitro conversion of creatine to creatinine. Acta Alimentaria Polonica, 5(3), 263-268. [Link]

  • OECD Existing Chemicals Database. (2006, January 25). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE. Retrieved from [Link]

  • Cannan, R. K., & Shore, A. (1928). The creatine-creatinine equilibrium. The apparent dissociation constants of creatine and creatinine. Biochemical Journal, 22(4), 920–929. [Link]

  • Valenzuela, P. L., Morales, B., & Lucia, A. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Metabolites, 11(4), 227. [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Saiki, P. Y., et al. (2025, September 1). Multi-analytical characterization of creatine degradation for dietary supplement safety assessment. ResearchGate. [Link]

  • Google Patents. (n.d.). EP0877628A2 - Buffer systems for use in stabilizing pharmaceutical preparations.
  • Ostojic, S. M. (2025, August 8). Stability of creatine derivatives during simulated digestion in an in vitro model. ResearchGate. [Link]

  • Megazyme. (n.d.). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE. Retrieved from [Link]

  • ResearchGate. (n.d.). pH dependent metal extraction by D-gluconic acid. Retrieved from [Link]

  • Scribd. (n.d.). Multi-Analytical Characterization of Creatine Degradation for Dietary Supplement Safety Assessment. Retrieved from [Link]

  • De Stefano, C., Foti, C., & Giuffrè, O. (2016). Acid–Base and Thermodynamic Properties of d-Gluconic Acid and Its Interaction with Sn2+ and Zn2+. Journal of Chemical & Engineering Data, 61(6), 2094–2105. [Link]

  • Google Patents. (n.d.). CA2244213A1 - Buffer systems for stabilizing pharmaceutical preparations.
  • ResearchGate. (n.d.). Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. Retrieved from [Link]

  • EBSCO. (n.d.). Chemical Buffers. Retrieved from [Link]

  • Google Patents. (n.d.). US2562200A - Process for making d-glucuronic acid and its salts.
  • Perasso, L., et al. (2014). Creatine salts provide neuroprotection even after partial impairment of the creatine transporter. Molecular and Cellular Biochemistry, 394(1-2), 163–171. [Link]

  • Zhang, Y., et al. (2020). Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. Frontiers in Bioengineering and Biotechnology, 8, 578. [Link]

  • Ramachandran, S., Fontanille, P., Pandey, A., & Larroche, C. (2006). Gluconic Acid: Properties, Applications and Microbial Production. Food Technology and Biotechnology, 44(2), 185-195. [Link]

Sources

Technical Support Center: Strategies for Scaling Up D-Gluconic Acid Creatine Salt Production for Clinical Trials

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the process development and scale-up of D-Gluconic acid creatine salt. As you transition from bench-scale discovery to kilogram-scale production for clinical trials, new challenges in process control, purity, and reproducibility will emerge. This guide is structured to provide direct, actionable answers to the specific issues you may encounter. Our goal is to equip you with the foundational knowledge and troubleshooting frameworks necessary to ensure a robust, scalable, and compliant manufacturing process. The synthesis of an Active Pharmaceutical Ingredient (API) for clinical use demands adherence to Current Good Manufacturing Practices (cGMP) to ensure product safety, quality, and consistency.[1]

Section 1: Core Synthesis and Process Optimization (FAQs)

This section addresses fundamental questions regarding the synthesis of D-Gluconic acid creatine salt. A thorough understanding of these principles is the first step in successful scale-up.[2]

Q1: What is the fundamental reaction for producing D-Gluconic acid creatine salt?

The synthesis is an acid-base reaction where creatine, a weak base (pKb 11.02), is neutralized by the stronger D-gluconic acid to form an electrostatic bond.[3][4] The process typically involves dissolving creatine monohydrate and D-gluconic acid in a suitable solvent, followed by crystallization of the resulting salt.

Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Creatine Monohydrate Creatine Monohydrate Solvent Addition & Mixing Solvent Addition & Mixing Creatine Monohydrate->Solvent Addition & Mixing D-Gluconic Acid D-Gluconic Acid D-Gluconic Acid->Solvent Addition & Mixing Reaction (Salt Formation) Reaction (Salt Formation) Solvent Addition & Mixing->Reaction (Salt Formation) Crystallization (Cooling/Antisolvent) Crystallization (Cooling/Antisolvent) Reaction (Salt Formation)->Crystallization (Cooling/Antisolvent) D-Gluconic Acid Creatine Salt (Crude) D-Gluconic Acid Creatine Salt (Crude) Crystallization (Cooling/Antisolvent)->D-Gluconic Acid Creatine Salt (Crude) Troubleshooting_Low_Yield start Low Yield Observed check_reaction Analyze In-Process Control (IPC) Sample (e.g., HPLC) Before Workup start->check_reaction incomplete Reaction Incomplete (Starting Material Remains) check_reaction->incomplete Yes complete Reaction Complete (Problem is in Isolation/Purification) check_reaction->complete No cause1 Cause: Insufficient Reaction Time/Temp? Solution: Extend time or increase temp cautiously. incomplete->cause1 cause2 Cause: Incorrect Stoichiometry? Solution: Verify weighing and molar calculations. incomplete->cause2 cause3 Cause: Poor Reagent Quality? Solution: Test starting materials for purity. incomplete->cause3 cause4 Cause: Too much solvent used? Solution: Reduce solvent volume based on solubility data. complete->cause4 cause5 Cause: Product lost to mother liquor? Solution: Analyze filtrate. Optimize cooling profile/antisolvent. complete->cause5 cause6 Cause: Physical loss during transfers? Solution: Improve transfer procedures; rinse equipment. complete->cause6

Figure 2: Decision tree for troubleshooting low product yield.
Q5: During cooling, my product separates as a thick oil instead of crystals. What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the level of supersaturation is too high, leading to liquid-liquid phase separation instead of solid crystal nucleation. [5]This is detrimental as oils tend to trap impurities.

Causality & Solutions:

  • Cause: The cooling rate is too fast. Rapid cooling can generate supersaturation too quickly for orderly crystal growth to begin.

    • Solution: Implement a slow, controlled cooling ramp (e.g., 10-20 °C per hour). At larger scales, this requires a programmable reactor system. [6]* Cause: High concentration of impurities. Impurities can inhibit crystal nucleation and promote oiling.

    • Solution: Ensure the purity of your starting materials. If the reaction generates significant byproducts, an initial purification step before final crystallization may be needed.

  • Cause: Insufficient agitation. Poor mixing can lead to localized areas of high supersaturation.

    • Solution: Ensure your reactor's overhead stirrer is providing adequate mixing throughout the vessel volume.

  • Cause: Solvent choice. The melting point of your product may be too low relative to the solvent's boiling point. [5] * Solution: Re-screen for a different solvent or solvent/antisolvent system. Sometimes adding a small amount of additional solvent before cooling can prevent oiling. [5]

Q6: My final product has a yellow or brown tint. How do I ensure a pure white crystalline solid?

Discoloration typically points to the presence of impurities, which can arise from either the degradation of starting materials/product or side reactions.

  • Check Starting Materials: D-gluconic acid can degrade upon storage, especially if exposed to heat or light. Always use high-purity, properly stored starting materials.

  • Control Reaction Temperature: Overheating the reaction mixture can cause thermal degradation of carbohydrates like gluconic acid, leading to colored byproducts. Maintain the lowest effective temperature for the reaction.

  • Inert Atmosphere: While not always necessary for simple salt formations, if oxidation is suspected as a cause of color, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. [7]* Purification: An effective recrystallization step is crucial. Sometimes, a charcoal treatment (activated carbon) can be used to adsorb colored impurities from the solution before crystallization, but this must be validated to ensure it doesn't also remove the product.

Section 3: Downstream Processing: Filtration and Drying

Properly isolating and drying your API is just as critical as its synthesis. These steps must be designed to preserve the purity and physical properties of the crystalline salt.

Q7: What is the best practice for filtering and drying kilogram quantities of API for clinical trials?

For kilogram-scale production under GMP conditions, it is highly recommended to use an Agitated Nutsche Filter-Dryer (ANFD) . [8]This is a closed system that allows for filtration, washing, and drying to be performed in a single unit, which minimizes handling and potential contamination. [8][9] Workflow within an ANFD:

  • Filtration: The crystal slurry is transferred from the reactor to the ANFD. Pressure or vacuum is applied to force the mother liquor through a filter medium at the bottom, leaving the solid "cake".

  • Washing: A pre-chilled, deoxygenated wash solvent is sprayed over the cake to remove residual mother liquor and dissolved impurities. The cake is often re-slurried and filtered multiple times.

  • Drying: The vessel is heated through its jacket while a vacuum is applied to lower the boiling point of the solvent. The agitator gently stirs the cake to break up lumps and ensure uniform drying.

Q8: My product filters very slowly, and the resulting cake is a dense, hard-to-dry block. What's wrong?

This issue usually stems from the physical properties of your crystals, specifically their size and shape.

  • Small Particle Size: Very fine, needle-like crystals can pack tightly and clog the filter medium. The goal of a good crystallization process is to produce larger, more uniform crystals.

    • Solution: Slow down the crystallization process. A slower cooling rate or a more gradual addition of an antisolvent allows crystals to grow larger rather than nucleating into many small particles. Seeding the solution with a small amount of pre-existing pure crystals can also promote controlled growth. [10]* Inadequate Drying: If the product is not completely dry, residual solvent can act as a binder, causing the solid to form hard agglomerates.

    • Solution: Ensure your drying parameters (temperature, vacuum level, and time) are sufficient to remove all solvent. Use a loss-on-drying (LOD) test to confirm dryness. The agitator in an ANFD is specifically designed to break up the cake during drying to prevent this. [8]

Section 4: Analytical Quality Control (QC) and Regulatory Compliance

For clinical trials, you must prove that your API is what you say it is, that it's pure, and that it's stable. This requires a robust set of analytical methods.

Q9: What are the essential analytical tests for the release of a D-Gluconic acid creatine salt API batch?

A comprehensive analytical panel is required to confirm the identity, purity, and quality of the API.

Analytical TechniquePurposeKey Parameters to Measure
HPLC-UV Purity, Assay, and Impurity ProfilingPurity (Area %), Assay vs. Reference Standard, Creatinine content, Unreacted starting materials.
¹H and ¹³C NMR Identity and Structural ConfirmationConfirms the chemical structure and the stoichiometric ratio of creatine to gluconic acid in the salt.
Mass Spectrometry (MS) Identity and Molecular Weight ConfirmationProvides the exact mass of the creatine and gluconic acid ions, confirming identity.
FTIR/ATR Identity (Fingerprinting)Provides a characteristic vibrational spectrum that can be used for rapid identity confirmation against a reference standard.
Loss on Drying (LOD) Residual Solvent ContentMeasures the amount of volatile matter (typically solvent) remaining in the final product.
Residue on Ignition (ROI) Inorganic ImpuritiesMeasures the amount of non-volatile inorganic impurities.
Q10: How can I analyze for creatinine, the primary degradation product of creatine?

Creatine is known to degrade into creatinine, especially in solution and at non-neutral pH. [3][11]A stability-indicating HPLC method that can separate creatine from creatinine is mandatory.

Protocol: Stability-Indicating HPLC Method for Creatine and Creatinine

This method is a starting point and must be fully validated according to ICH Q2(R1) guidelines.

  • Column: Betabasic C18, 250 x 4.6 mm, 5 µm (or equivalent reversed-phase column). [12][13]* Mobile Phase: 0.045 M Ammonium Sulfate in HPLC-grade water. [12][13]* Flow Rate: 0.75 mL/min. [12][13]* Detection: UV at 205 nm. [12][13]* Column Temperature: Ambient (~25 °C).

  • Injection Volume: 20 µL.

  • Run Time: ~10 minutes.

  • Expected Retention Times: Creatine (~3.1 min), Creatinine (~4.2 min). [14]

API_Characterization_Workflow cluster_api Final API Batch cluster_tests QC Release Testing cluster_release Decision API API Identity Identity (NMR, MS, FTIR) API->Identity Purity Purity & Impurities (HPLC) API->Purity Assay Assay (HPLC vs. Standard) API->Assay Residual Residuals (LOD, ROI) API->Residual Decision Meets Specification? Identity->Decision Purity->Decision Assay->Decision Residual->Decision Release Release for Clinical Use Decision->Release Yes Reject Reject Batch (Investigate Deviation) Decision->Reject No

Figure 3: General workflow for the analytical release of an API batch.
Q11: What are the overarching regulatory requirements for producing this API for clinical trials?

The production of APIs for clinical trials must follow Current Good Manufacturing Practices (cGMP) . The internationally harmonized guideline is ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients . [1][15] Key principles of ICH Q7 include:

  • Quality Management System (QMS): You must establish a robust QMS that includes change control, deviation management, and product quality reviews. * Personnel: All personnel must be adequately trained for their roles. [1]* Facilities and Equipment: Manufacturing facilities must be designed to prevent contamination, and equipment must be properly calibrated and maintained. [1]* Documentation: Every step of the process must be documented. This includes Standard Operating Procedures (SOPs), batch manufacturing records, and analytical records. This ensures traceability and reproducibility. [16]* Process Validation: As you scale up, you must demonstrate that your manufacturing process is controlled and consistently produces an API that meets its predetermined specifications.

References

  • GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance - Pharmuni.
  • GMP Regulations and Compliance for API and Excipients - ComplianceOnline.
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA.
  • Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca.
  • GMP for The production of APIs.
  • Creatine salts provide neuroprotection even after partial impairment of the cre
  • US12251651B2 - Devices and methods for the integrated filtration, drying, and mechanical processing of active pharmaceutical ingredients - Google P
  • API manufacturing process development steps:
  • Modular systems for API, HPAPI and intermediates filtr
  • Analysis of the efficacy, safety, and regulatory status of novel forms of cre
  • Filtration of active pharmaceutical ingredients (APIs)
  • A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formul
  • Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - MDPI.
  • (PDF)
  • Analysis of Creatine and Creatinine on a Porous Graphitic Carbon Column by HPLC/UV.
  • HPLC Method for Analysis of Creatine and Cre
  • A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - ResearchG
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • troubleshooting low yield in chromous form
  • Process for preparing a creatine heterocyclic acid salt and method of use - Google P
  • Key Factors for Successful Scale-Up in Organic Synthesis| Pure Synth.
  • Troubleshooting: How to Improve Yield - Chemistry - University of Rochester.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • What could be reason for getting a very low yield in organic chemistry? - Quora.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.

Sources

Technical Support Center: Creatine Gluconate Degradation Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of creatine gluconate and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to investigate the stability and impurity profile of this widely used supplement ingredient. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate the complexities of your analysis, from method development to troubleshooting.

Introduction: The Challenge of Creatine Gluconate Stability

Creatine gluconate combines creatine, an organic acid crucial for energy metabolism, with gluconic acid, a gentle acid derived from glucose. While creatine is remarkably stable in its solid, powdered form, it becomes susceptible to degradation in aqueous solutions.[1][2][3] The primary degradation pathway involves an intramolecular cyclization to form creatinine.[4] This reaction is significantly influenced by pH and temperature, with lower pH (more acidic) and higher temperatures accelerating the process.[1][4][5]

The gluconate component exists in equilibrium with its cyclic ester, glucono-δ-lactone (GDL), a relationship that is also pH and temperature-dependent.[6][7] Understanding these degradation pathways is critical for ensuring product quality, safety, and efficacy. LC-MS is the analytical tool of choice for this task, offering the sensitivity and specificity required to separate, detect, and identify these polar compounds and their potential degradants.[8][9][10][11]

Section 1: Understanding Potential Degradation Pathways

A successful degradation study begins with a clear understanding of what you are looking for. The degradation of creatine gluconate can be conceptualized as the independent degradation of its two primary components, creatine and gluconic acid.

Creatine Degradation

The most well-documented degradation pathway for creatine in solution is the irreversible conversion to its cyclic anhydride, creatinine .[4][11] This is a spontaneous process that does not require enzymatic activity and is accelerated by acidic conditions and heat.[4][5]

  • Mechanism: Intramolecular cyclization with the loss of a water molecule.

  • Key Degradant: Creatinine.

  • Influencing Factors:

    • pH: Degradation is faster at acidic pH values (3.5-5.5) and slows significantly at neutral pH (6.5-7.5).[1][4][5]

    • Temperature: Higher temperatures increase the rate of conversion.[2][4]

Recent high-resolution mass spectrometry (HRMS) studies have suggested other potential degradation products under various stress conditions, though creatinine remains the principal and most-studied degradant.[12][13]

Gluconate Degradation

Gluconic acid exists in an aqueous equilibrium with its dehydrated cyclic form, D-glucono-δ-lactone (GDL) .[6] This is not a degradation in the sense of impurity formation but a reversible chemical transformation. Upon dissolving in water, GDL will hydrolyze back to gluconic acid until equilibrium is reached.[6] This process is faster at higher pH and temperatures.[6]

Under more extreme conditions, further degradation of the carbohydrate-like structure could occur, but the primary species of interest in a typical stability study are gluconic acid and GDL.

Section 2: Core LC-MS Methodology & Protocols

Developing a robust LC-MS method is paramount. Due to the highly polar nature of creatine, creatinine, and gluconic acid, traditional reversed-phase (C18) chromatography is often inadequate without specialized mobile phases.

The Case for HILIC Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique for separating these highly polar, water-soluble compounds.[14][15][16]

  • Why HILIC? Traditional C18 columns struggle to retain very polar analytes, which often elute in or near the solvent front, resulting in poor separation and ion suppression.[17] HILIC stationary phases (e.g., amide, silica, zwitterionic) use a high organic mobile phase to create a water-enriched layer on the particle surface. Polar analytes can partition into this layer, leading to retention.[14][15]

  • MS Sensitivity Boost: HILIC mobile phases are high in organic solvent (typically acetonitrile), which promotes more efficient desolvation and ionization in the MS source (like ESI), leading to enhanced sensitivity.[14]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradants and establishing the stability-indicating nature of your analytical method.[18][19][20] The goal is to achieve 5-20% degradation of the parent compound.[21]

Objective: To generate potential degradation products of creatine gluconate for analytical method development.

Materials:

  • Creatine Gluconate reference standard

  • Reagent-grade water, Acetonitrile (LC-MS grade)

  • Formic Acid, Ammonium Acetate (LC-MS grade additives)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve creatine gluconate in water to create a 1 mg/mL stock solution.

  • Establish Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂.[18]

    • Thermal Degradation: Heat the stock solution at 60-80°C.[1]

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Incubation: Place the stressed samples in a controlled environment (e.g., water bath for thermal stress). Monitor over time (e.g., 2, 4, 8, 24 hours).

  • Neutralization & Quenching:

    • After incubation, cool samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH or HCl, respectively.

    • The oxidative reaction can be left to proceed or quenched if necessary, though dilution is often sufficient.

  • Sample Preparation for LC-MS:

    • Dilute all samples (including the control) to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water).

    • Filter through a 0.22 µm syringe filter if any precipitation is observed.

Recommended LC-MS Parameters

The following table provides a validated starting point for your method development.

ParameterRecommended SettingRationale & Expert Notes
LC Column HILIC Amide (e.g., Waters BEH Amide, Tosoh TSKgel Amide-80), 2.1 x 100 mm, <3 µmAmide phases offer excellent retention and peak shape for polar bases like creatine and creatinine.[14][15]
Mobile Phase A Water with 10 mM Ammonium Acetate + 0.1% Formic AcidAmmonium acetate provides ionic strength which can improve peak shape in HILIC.[16] Formic acid ensures analytes are protonated for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe strong, aprotic solvent in HILIC.
Gradient 95% B -> 50% B over 10 minStart with high organic to retain polar analytes. Gradient elution will then elute compounds based on their relative polarity.
Flow Rate 0.3 - 0.5 mL/minAppropriate for 2.1 mm ID columns to ensure sharp peaks.
Column Temp. 30 - 40 °CControls retention time reproducibility and can improve peak shape.
Injection Vol. 1 - 5 µLKeep low to prevent peak distortion, especially with high organic sample diluents.
Ionization Source Electrospray Ionization (ESI)Standard for polar, non-volatile compounds.
Polarity Positive Ion ModeCreatine and creatinine contain basic guanidinium groups that readily protonate to form positive ions.
Key Ions (m/z) Creatine: [M+H]⁺ = 132.0764Creatinine: [M+H]⁺ = 114.0658Gluconic Acid: [M-H]⁻ = 195.0510 (in negative mode) or [M+Na]⁺ = 219.0319High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition. Gluconic acid is best seen in negative mode but can form adducts in positive mode.
MS/MS Data-Dependent Acquisition (DDA) or Targeted (MRM)Use DDA to collect fragmentation spectra for unknown identification. Use MRM for sensitive quantification of known degradants.[8]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis in a direct question-and-answer format.

Q1: Why am I not retaining creatine or creatinine on my C18 column?

A1: This is the most common issue. Creatine and creatinine are extremely polar and hydrophilic. On a reversed-phase (RP) C18 column, which separates based on hydrophobicity, these compounds have very little interaction with the stationary phase. They will elute very early, often in the void volume, with poor peak shape and susceptibility to matrix effects. The recommended solution is to switch to a HILIC column.[17][22] If you must use an RP column, you would need to employ ion-pairing reagents, which are often not MS-friendly and can permanently modify your column.

Q2: My peak shape for creatine is poor (tailing or fronting) even on a HILIC column. What can I do?

A2: Poor peak shape in HILIC can be caused by several factors:

  • Injection Solvent Mismatch: Your sample must be dissolved in a solvent that is as weak or weaker than the mobile phase (i.e., high in acetonitrile). Injecting a sample dissolved in pure water into a 95% acetonitrile mobile phase will cause significant peak distortion. Solution: Ensure your final sample diluent closely matches the initial mobile phase conditions.[17]

  • Secondary Interactions: Unwanted ionic interactions can occur between your analyte and the stationary phase. Solution: Increase the ionic strength of your mobile phase. Adjusting the concentration of your buffer (e.g., ammonium acetate or ammonium formate) from 10 mM up to 20 mM can shield these interactions and improve peak symmetry.[16]

  • Column Overload: Injecting too much mass on the column can lead to tailing peaks. Solution: Dilute your sample further and reinject.

Q3: I see a peak at m/z 114.0658 in my unstressed control sample. Is my standard contaminated?

A3: Not necessarily. The conversion of creatine to creatinine is a spontaneous process in any aqueous solution.[4] Even a freshly prepared solution of high-purity creatine will begin to convert to creatinine over a matter of hours at room temperature, especially if the pH is not strictly neutral.[4][5] This is expected behavior. Your analysis should focus on the increase in the creatinine peak area in your stressed samples relative to your time-zero or control sample.

Q4: How can I confirm the identity of a suspected degradation product?

A4: A multi-step approach provides the highest confidence:

  • Accurate Mass Measurement: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass of the precursor ion. A mass accuracy of <5 ppm allows you to predict the elemental formula.

  • Isotopic Pattern Matching: Compare the observed isotopic pattern of the ion with the theoretical pattern for your predicted formula.

  • MS/MS Fragmentation: Fragment the precursor ion and analyze the resulting product ions. The fragmentation pattern is a structural fingerprint. For example, the fragmentation of creatinine is well-characterized.

  • Reference Standard Confirmation: The gold standard is to analyze a certified reference standard of the suspected compound under identical LC-MS conditions. A match in retention time and MS/MS fragmentation spectrum confirms the identity.

Q5: I can't see gluconic acid in positive ion mode. Where is it?

A5: Gluconic acid is a carboxylic acid and is most readily ionized in negative ion mode to form the [M-H]⁻ ion (m/z 195.05). In positive mode, it does not have a site that easily accepts a proton. You may see it as a sodium [M+Na]⁺ or potassium [M+K]⁺ adduct, but sensitivity will likely be poor. For comprehensive analysis, you either need to perform a separate run in negative ion mode or use an MS system capable of rapid polarity switching.

Section 4: Data Visualization & Workflows

Visualizing the experimental process and potential outcomes is key to a well-executed study.

Experimental Workflow Diagram

This diagram outlines the logical flow from sample preparation through final data analysis.

G cluster_prep 1. Sample Preparation & Stressing cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Identification prep_start Creatine Gluconate Stock Solution stress_acid Acid Hydrolysis (e.g., 0.1M HCl) prep_start->stress_acid Incubate stress_base Base Hydrolysis (e.g., 0.1M NaOH) prep_start->stress_base Incubate stress_ox Oxidation (e.g., 3% H2O2) prep_start->stress_ox Incubate stress_therm Thermal Stress (e.g., 80°C) prep_start->stress_therm Incubate control Control Sample (4°C) prep_start->control Incubate neutralize Neutralize & Dilute Samples lcms HILIC-MS/MS Analysis (Positive & Negative Ion Mode) process Peak Detection & Integration lcms->process neutralize->lcms identify Identify Degradants: - Accurate Mass - MS/MS Fragmentation process->identify quant Relative Quantification (Compare Stressed vs. Control) identify->quant report Final Report quant->report

Fig 1. Workflow for forced degradation study of creatine gluconate.
Potential Degradation Pathway Diagram

This diagram illustrates the primary chemical transformations discussed.

G CG Creatine Gluconate (Salt) Creatine Creatine C4H9N3O2 [M+H]+ = 132.0764 CG->Creatine Dissolution in Water GluconicAcid Gluconic Acid C6H12O7 [M-H]- = 195.0510 CG->GluconicAcid Dissolution in Water Creatinine Creatinine C4H7N3O [M+H]+ = 114.0658 Creatine->Creatinine Intramolecular Cyclization (+ H+, Heat, -H2O) GDL Glucono-δ-lactone C6H10O6 GluconicAcid->GDL Dehydration (-H2O) Equilibrium Hydrolysis (+H2O)

Fig 2. Primary degradation and equilibrium pathways for creatine gluconate.

References

  • Creatine Stability Insights. Scribd. [Link]

  • Roemling, R., & Itoh, S. (2022, April 15). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Online. [Link]

  • Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine. (2020, October 13). Restek Corporation. [Link]

  • Does Heat Destroy Creatine Powder? Understanding Supplement Stability. (2025, December 18). BUBS Naturals. [Link]

  • An LC-MS/MS method for creatine and creatinine analysis in paraquat-intoxicated patients. (2019, November 20). National Institutes of Health. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine. National Institutes of Health. [Link]

  • Kinetics and equilibrium constants of the gluconic acid-gluconolactone system. ScienceDirect. [Link]

  • Creatinine Measurements in 24 h Urine by Liquid Chromatography−Tandem Mass Spectrometry. CDC Stacks. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology. [Link]

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Journal of the International Society of Sports Nutrition. [Link]

  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. (2022, November 25). ACS Publications. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Technology Networks. [https://www.technologynetworks.com/analysis/articles/pharmaceutical-forced-degradation-studies-with-regulatory-consideration-349 Forced-Degradation-Studies.pdf]([Link] Forced-Degradation-Studies.pdf)

  • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]

  • The truth about creatine and heat. (2025, October 14). Sally-Ann Creed Collagen. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Multi-analytical characterization of creatine degradation for dietary supplement safety assessment. (2025, September 06). PubMed. [Link]

  • LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. (2015, July 24). PLOS One. [Link]

  • Compositions and methods for improving creatine solubility and stability.
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024, May 11). Technology Networks. [Link]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. (2012, April 15). PubMed. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Biomarkers of Creatine Metabolism in Humans: From Plasma to Saliva and Beyond. (2024, November 27). MDPI. [Link]

  • Multi-Analytical Characterization of Creatine Degradation for Dietary Supplement Safety Assessment. Scribd. [Link]

  • D-Gluconic acid/ D-Glucono-δ-lactone. Ygeia. [Link]

  • Glucono-δ-lactone. Wikipedia. [Link]

  • Gluconic Acid, 526-95-4 Glucono-Delta-Lactone, 90-80-2 Sodium Gluconate, 527-07-1 Ca. (2006, January 25). OECD Existing Chemicals Database. [Link]

  • KINETICS AND EQUILIBRIUM CONSENTS OF THE GLUCONIC ACID‐GLUCONOLACTONE SYSTEM. (1970, February 1). Semantic Scholar. [Link]

  • GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. (2021, May 27). MDPI. [Link]

  • GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. Semantic Scholar. [Link]

Sources

Validation & Comparative

Comparative pharmacokinetics of D-Gluconic acid creatine salt vs creatine monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stoichiometric & Kinetic Reality

In the landscape of ergogenic aids, Creatine Monohydrate (CrM) remains the pharmacokinetic "gold standard" against which all salts are measured. Creatine Gluconate (CrG) —a salt formed by the ionic bond between creatine and D-gluconic acid—is frequently marketed on the premise of enhanced solubility and "glucose-driven" absorption.[1][2][3]

However, a rigorous physicochemical analysis reveals a critical trade-off. While CrG exhibits superior aqueous solubility, it suffers from a massive stoichiometric penalty . Due to the high molecular weight of the gluconate counter-ion, CrG contains approximately 40–42% active creatine by weight , compared to ~88% for CrM . Furthermore, current pharmacokinetic data suggests that the rate-limiting step in creatine bioavailability is not solubility, but rather the saturation of the Creatine Transporter (CRT/SLC6A8) .

This guide dissects the mechanistic differences, stability profiles, and experimental protocols required to objectively validate CrG against CrM.

Physicochemical Profiling

Structural & Stoichiometric Analysis

The primary differentiator between the two compounds is the "active payload" density. Researchers must adjust dosages based on molar equivalence, not total weight.

PropertyCreatine Monohydrate (CrM)Creatine Gluconate (CrG)
Molecular Formula


Molecular Weight ~149.15 g/mol ~327.29 g/mol (varies by hydration)
Active Creatine Content ~87.9% ~40.1%
Dosage for 5g Active Creatine 5.68 g 12.47 g
Solubility (20°C) ~14 g/L (Moderate)>50 g/L (High)
pH in Solution Neutral (~7.[4][5]0)Acidic (~3.5 – 4.5)

Scientist’s Note: The acidic nature of the gluconate moiety presents a stability risk. Creatine cyclizes into toxicologically inert but ergogenically useless creatinine under acidic conditions.

Stability in Solution
  • CrM: Stable in powder form.[4] In solution, degradation is first-order and pH-dependent. At neutral pH, it is stable for hours; at acidic pH (stomach), degradation accelerates but is generally negligible due to fast gastric emptying (<2 hours).

  • CrG: The gluconic acid component lowers the pH of the local microenvironment upon dissolution. Unless buffered, CrG in liquid solution may degrade faster than CrM ex vivo (e.g., in a beverage). In vivo, the stomach acid (pH 1-2) overwhelms the salt's pH, making the dissociation profiles identical.

Pharmacokinetic Landscape[6]

Absorption Mechanism

A common misconception is that the gluconate moiety acts as a "Trojan horse," utilizing glucose transporters (GLUT) to pull creatine into the cell. This is mechanistically incorrect.

  • Dissociation: Upon entering the aqueous gastric environment, CrG dissociates into free creatine (

    
    ) and gluconic acid (
    
    
    
    ).
  • Transport: Free creatine is absorbed primarily in the jejunum via the sodium-chloride-dependent Creatine Transporter (CRT) . This transporter is saturable.

  • Gluconate Fate: Gluconic acid is absorbed separately and metabolized via the pentose phosphate pathway. It does not cotransport creatine.

Bioavailability & Plasma Kinetics

Since CrM is already >99% bioavailable in solid form, CrG cannot offer "higher" total bioavailability (AUC). It can only theoretically alter the rate of absorption (


).
  • 
     (Time to Peak):  CrG's higher solubility may allow for faster initial gastric emptying compared to undissolved CrM crystals. However, once in the small intestine, CRT saturation likely normalizes the plasma appearance rate.
    
  • 
     (Peak Concentration):  Likely comparable if molar-equivalent doses are used. If equal weight doses are used, CrG will show a significantly lower 
    
    
    
    (approx. 50% lower) due to lower creatine content.

Visualizing the Pathway

The following diagram illustrates the dissociation and absorption pathway, highlighting the CRT bottleneck.

PK_Pathway cluster_stomach Stomach (pH 1.5 - 2.5) cluster_intestine Small Intestine (Jejunum) cluster_blood Systemic Circulation CrM Creatine Monohydrate (Solid) Dissociation Rapid Dissociation (Salt -> Ions) CrM->Dissociation Solubility Limited CrG Creatine Gluconate (Solid) CrG->Dissociation Highly Soluble FreeCr Free Creatine (aq) Dissociation->FreeCr Gluconic Gluconic Acid Dissociation->Gluconic Degradation Cyclization to Creatinine (Minor) FreeCr->Degradation Time/pH dependent CRT Creatine Transporter (CRT) SLC6A8 (Saturable) FreeCr->CRT Uptake PlasmaCr Plasma Creatine (Bioavailability) CRT->PlasmaCr Translocation

Caption: Dissociation kinetics of Creatine salts. Note that both sources converge to "Free Creatine" prior to absorption, making the CRT transporter the rate-limiting step.

Experimental Protocols for Comparison

To generate authoritative data, researchers should avoid generic "supplement studies" and utilize rigorous pharmaceutical assays.

In Vitro Dissolution & Stability Assay

Objective: Quantify solubility differences and degradation rates in simulated gastric fluid (SGF).

Methodology:

  • Preparation: Prepare SGF (USP grade, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).

  • Dissolution: Add excess CrM and CrG to separate vessels at 37°C. Agitate at 100 RPM.

  • Sampling: Aliquot at 5, 15, 30, 60, and 120 minutes.

  • Quantification: Analyze via HPLC-UV (205 nm) or LC-MS/MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Ammonium acetate / Acetonitrile.

  • Output: Plot Concentration (

    
    ) vs. Time. Calculate Dissolution Efficiency (DE).
    
In Vivo Pharmacokinetic Study (Human)

Objective: Compare plasma kinetics (


, 

,

) of CrG vs. CrM.

Study Design:

  • Design: Randomized, double-blind, crossover design with a 7-day washout period.

  • Subjects: N=12 healthy adults (avoid vegetarians to minimize baseline variance, or stratify).

  • Dosing (CRITICAL):

    • Arm A: 5.0 g Creatine Monohydrate.

    • Arm B: 12.47 g Creatine Gluconate (Molar Equivalent).

    • Note: Using 5g of CrG would result in underdosing (only ~2g active creatine), invalidating the PK comparison.

  • Sampling: Venous blood draw at T=0, 15, 30, 45, 60, 90, 120, 180, 240, 300, 480 min, and 24h.

  • Analysis: Non-compartmental analysis (NCA) using WinNonlin or R (PKNCA package).

Workflow Diagram

Experiment_Workflow cluster_crossover Crossover Design Start Study Initiation Screening Subject Screening (Exclude Renal Issues) Start->Screening Washout 7-Day Washout (Creatine-Free Diet) Screening->Washout ArmA Arm A: 5g CrM Washout->ArmA ArmB Arm B: 12.5g CrG (Molar Equiv.) Washout->ArmB Sampling Blood Sampling (0 - 24h) ArmA->Sampling ArmB->Sampling Assay HPLC / LC-MS Quantification Sampling->Assay Analysis NCA Analysis (AUC, Cmax, Tmax) Assay->Analysis

Caption: Standardized crossover protocol for bioequivalence testing of creatine salts.

References

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids.[6]

  • Kreider, R. B., et al. (2017). International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine. Journal of the International Society of Sports Nutrition.[7]

  • Persky, A. M., & Brazeau, G. A. (2001). Clinical pharmacology of the dietary supplement creatine monohydrate. Pharmacological Reviews.

  • Gufford, B. T., et al. (2013). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. Journal of Dietary Supplements.

  • ChemicalBook. (2025).[8] Creatine Gluconate Chemical Properties and Structure.

Sources

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for Creatine Gluconate Analysis in Accordance with ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Validation

In the landscape of pharmaceutical development, the quality, safety, and efficacy of an active pharmaceutical ingredient (API) are paramount. Creatine gluconate, a popular nutritional supplement and potential therapeutic agent, is no exception. Ensuring its identity, purity, and strength requires robust analytical procedures. However, an analytical method is only as reliable as the evidence supporting its performance. This is the purpose of method validation: to provide documented proof that a procedure is "suitable for its intended purpose"[1][2].

This guide provides an in-depth, experience-driven walkthrough for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of creatine in creatine gluconate. We will move beyond a simple checklist approach, focusing on the scientific rationale behind each validation parameter as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline[3][4]. The objective is to equip you not only with the protocols to execute this validation but with the understanding to design, troubleshoot, and defend your analytical procedures with scientific integrity.

The Analytical Objective and Proposed Method

2.1 The Challenge: A Stability-Indicating Assay

The primary goal is to develop and validate an assay for the quantification of creatine in creatine gluconate raw material. A critical requirement is that the method must be stability-indicating . This means it must be able to accurately measure the creatine content without interference from the gluconate counter-ion, process impurities, or, most importantly, degradation products that may form under various stress conditions[5][6].

2.2 Proposed HPLC Method

Based on common methodologies for creatine and related polar compounds, the following HPLC method is proposed for validation[7][8][9][10]. This method serves as our candidate procedure for the subsequent validation studies.

ParameterSpecificationRationale
Instrument HPLC with UV DetectorStandard equipment in QC labs, providing necessary sensitivity.
Column Reversed-Phase C18 (250 x 4.6 mm, 5 µm)A workhorse column providing good retention for polar compounds.
Mobile Phase 50 mM Potassium Phosphate Monobasic (pH 4.0)A simple, robust buffer system suitable for creatine analysis[8].
Flow Rate 1.0 mL/minProvides optimal separation and reasonable run times.
Detection UV at 210 nmCreatine has a UV absorbance at this wavelength[10].
Injection Volume 20 µLA typical volume for standard HPLC analysis.
Column Temp. 30 °CEnsures run-to-run consistency and reproducibility[10].
Diluent Mobile PhaseEnsures compatibility with the chromatographic system.

The Validation Workflow: An Integrated Approach

The validation process is not a series of disconnected experiments but an integrated study where results from one stage inform the next. The overall workflow is designed to build a comprehensive performance profile of the analytical method.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Studies (ICH Q2) cluster_2 Method Suitability Dev Propose HPLC Method Spec Specificity & Forced Degradation Dev->Spec Initial Test Lin Linearity Spec->Lin Confirms No Interference Robust Robustness Spec->Robust Challenges Method Range Range Lin->Range Defines Interval Limits LOD & LOQ Lin->Limits Determines Sensitivity Lin->Robust Challenges Method Acc Accuracy Acc->Robust Challenges Method Prec Precision Prec->Robust Challenges Method Range->Acc Range->Prec Limits->Robust Challenges Method SST System Suitability (Routine Check) Robust->SST Defines Critical Parameters

Caption: Integrated workflow for analytical method validation per ICH Q2(R1).

Specificity: Proving the Method Sees Only Creatine

The "Why": Specificity is the cornerstone of a reliable analytical method. It is the demonstrated ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or matrix components (in this case, the gluconate ion)[11][12]. For a stability-indicating method, this requires subjecting the drug substance to stress conditions to generate potential degradants and proving they do not interfere with the analyte peak[6][13].

4.1 Experimental Protocol for Specificity

  • Prepare Solutions:

    • Blank: Prepare the diluent (Mobile Phase).

    • Creatine Gluconate Standard: Prepare a solution of creatine gluconate reference standard at the target assay concentration (e.g., 100 µg/mL of creatine).

    • Placebo: If validating for a formulated product, prepare a mix of all excipients without the API. For an API like creatine gluconate, the "placebo" is the gluconate counter-ion. A solution of sodium gluconate can be analyzed.

  • Chromatographic Analysis:

    • Inject the Blank, Placebo (if applicable), and Creatine Gluconate Standard solutions into the HPLC system.

  • Acceptance Criteria:

    • The blank and placebo injections should show no significant peaks at the retention time of the creatine peak.

4.2 Forced Degradation Studies

The "Why": Forced degradation (stress testing) is essential to demonstrate that the method can separate creatine from any products that might form if the material degrades over time due to exposure to heat, light, water, or reactive chemicals[5][14]. This confirms the method's utility for stability studies. The goal is to achieve a target degradation of 5-20% of the active ingredient[13].

G cluster_stress Stress Conditions (ICH Q1A) Start Creatine Gluconate Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) Start->Oxid Therm Thermal (e.g., 80°C, solid) Start->Therm Photo Photolytic (ICH Q1B light exposure) Start->Photo Analysis Analyze Stressed Samples & Control by Proposed HPLC Method Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Eval Evaluate Peak Purity (e.g., with PDA Detector) Assess Mass Balance Analysis->Eval Result Method is Stability-Indicating Eval->Result

Caption: Workflow for forced degradation to establish method specificity.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve creatine gluconate in 0.1 M HCl and heat at 60°C for a defined period (e.g., 4 hours). Neutralize before injection.

  • Base Hydrolysis: Dissolve in 0.1 M NaOH and keep at room temperature. Neutralize before injection.

  • Oxidative Degradation: Dissolve in a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature.

  • Thermal Degradation: Expose solid creatine gluconate powder to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid powder or a solution to light as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, alongside an unstressed control sample. If using a photodiode array (PDA) detector, evaluate the peak purity of the creatine peak in all chromatograms.

Hypothetical Data and Interpretation:

Condition% Assay of Creatine% DegradationObservationsPeak Purity
Control (Unstressed) 100.00.0Single, sharp peak for creatine.Pass
Acid Hydrolysis 89.510.5Degradation peak observed at a different RT.Pass
Base Hydrolysis 85.214.8Two degradation peaks observed, well-resolved.Pass
Oxidation 94.15.9Minor degradation peak observed.Pass
Thermal 98.21.8Minimal degradation observed.Pass
Photolytic 97.52.5Minimal degradation observed.Pass

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified interval[3][15]. The range is the interval over which the method is shown to be linear, accurate, and precise[12]. For an API assay, the typical range is 80% to 120% of the target test concentration[15][16].

5.1 Experimental Protocol

  • Prepare Stock Solution: Prepare a high-concentration stock solution of creatine gluconate reference standard.

  • Prepare Linearity Solutions: From the stock solution, prepare at least five concentrations across the desired range. For a 100 µg/mL test concentration, this would be:

    • Level 1: 50 µg/mL (50%)

    • Level 2: 80 µg/mL (80%)

    • Level 3: 100 µg/mL (100%)

    • Level 4: 120 µg/mL (120%)

    • Level 5: 150 µg/mL (150%) (Note: Extending to 50% and 150% provides a wider characterization of the method's capabilities).

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot the average peak area against the known concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

5.2 Hypothetical Data and Interpretation

Concentration (µg/mL)Average Peak Area
50498,500
80801,200
1001,002,500
1201,199,800
1501,505,000

Linear Regression Results:

  • Correlation Coefficient (R²): 0.9998

  • Regression Equation: y = 10015x - 500

  • The correlation coefficient (R²) should be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% concentration.

The obtained R² of 0.9998 meets the acceptance criteria, confirming the method is linear across the range of 50-150 µg/mL. The validated range for the assay is established as 80-120 µg/mL.

Accuracy

The "Why": Accuracy measures the closeness of the test results obtained by the method to the true value[11][12]. It is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix. For an API, accuracy is assessed by applying the method to an analyte of known purity (the reference standard)[3].

6.1 Experimental Protocol

  • Prepare Samples: Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%), with three replicates at each level (for a total of nine determinations). These can be the same solutions prepared for the linearity study.

  • Analysis: Inject and analyze all nine samples.

  • Data Analysis: Calculate the concentration of each sample using the linear regression equation from the linearity study. Determine the percent recovery for each sample against its known theoretical value.

6.2 Hypothetical Data and Interpretation

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.899.8%
80.080.3100.4%
80.079.599.4%
100% 100.0100.5100.5%
100.099.699.6%
100.0100.1100.1%
120% 120.0121.0100.8%
120.0119.599.6%
120.0120.4100.3%
Average Recovery 100.06%
  • The mean percent recovery should be within a predefined limit, typically 98.0% to 102.0% for an API assay.

The average recovery of 100.06% is well within the acceptance limits, demonstrating that the method is accurate for the quantification of creatine gluconate.

Precision

The "Why": Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions[11][15]. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.

7.1 Experimental Protocol

  • Repeatability:

    • Prepare six individual samples of creatine gluconate at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Have a second analyst, on a different day, and/or using a different HPLC system, prepare and analyze another six samples.

    • Calculate the %RSD for this second set.

    • Combine the data from both sets (12 total measurements) and calculate a cumulative %RSD.

7.2 Hypothetical Data and Interpretation

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Replicates 66
Mean Assay Value (%) 100.3%99.8%
Standard Deviation 0.450.52
%RSD (Repeatability) 0.45% 0.52%
Cumulative %RSD (n=12) \multicolumn{2}{c}{0.78% }
  • The %RSD for an API assay should typically be not more than 2.0%[15].

The %RSD for repeatability (0.45% and 0.52%) and intermediate precision (0.78%) are all well below the 2.0% limit. This confirms the method is precise.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The "Why": These parameters relate to the sensitivity of the method.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[1].

These are not critical for an API assay but are essential for impurity quantification methods. They are often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria:

  • LOD: Typically demonstrated by a signal-to-noise ratio of 3:1.

  • LOQ: Typically demonstrated by a signal-to-noise ratio of 10:1.

Robustness

The "Why": Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters[11]. This provides an indication of its reliability during normal usage.

9.1 Experimental Protocol

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Column Temperature (e.g., ± 5 °C)

    • Flow Rate (e.g., ± 0.1 mL/min)

  • Analysis: Analyze a system suitability solution or a standard sample under each of the modified conditions.

  • Evaluation: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak tailing, resolution) and the final assay result.

9.2 Hypothetical Data and Interpretation

Parameter VariedAssay Result (%)System Suitability
Control Condition 100.1%Pass
pH 3.8 100.3%Pass
pH 4.2 99.9%Pass
Temp 25 °C 100.5%Pass
Temp 35 °C 99.8%Pass
Flow 0.9 mL/min 100.2%Pass
Flow 1.1 mL/min 99.7%Pass

Conclusion: A Validated Method Fit for Purpose

The stability-indicating HPLC method for the analysis of creatine in creatine gluconate has been successfully validated according to the ICH Q2(R1) guideline. The comprehensive data across all validation parameters—specificity, linearity, range, accuracy, precision, and robustness—demonstrates that the method is reliable, reproducible, and accurate. It is therefore deemed fit for its intended purpose , namely the quality control and stability testing of creatine gluconate API.

References

  • Vertex AI Search. (2026). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • ResearchGate. (n.d.). Q2(R1)
  • Element Lab Solutions. (n.d.).
  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Slideshare. (n.d.).
  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods.
  • International Journal of Research and Review. (2025).
  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • AMSbiopharma. (2025).
  • PharmTech. (n.d.).
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • AMSbiopharma. (2025).
  • PubMed. (2003). Validation of a simple liquid chromatography assay for creatine suitable for pharmacokinetic applications, determination of plasma protein binding and verification of percent labeled claim of various creatine products. [Link]

  • Benchchem. (n.d.).
  • BioProcess International. (2020).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • SIELC Technologies. (2025).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • PMC. (n.d.). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. [Link]

  • ResearchGate. (n.d.).

Sources

Statistical comparison of muscle uptake rates: creatine gluconate vs HCL

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Comparison of Muscle Uptake Rates: Creatine Gluconate vs. Creatine HCL Content Type: Technical Comparative Guide Author Role: Senior Application Scientist

Executive Summary: The Solubility-Permeability Paradox

For drug development professionals and sports nutrition scientists, the differentiation between Creatine Hydrochloride (HCL) and Creatine Gluconate represents a classic case of physicochemical solubility versus biological permeability .

While marketing narratives often equate "solubility" (dissolution in water) with "bioavailability" (uptake into tissue), the physiological reality is governed by the SLC6A8 (Creat1) transporter, which acts as the rate-limiting bottleneck for muscle saturation.

  • Creatine HCL demonstrates superior aqueous solubility (~38x that of Monohydrate) and stability in acidic environments, potentially reducing gastric distress.[1] However, current pharmacokinetic (PK) data suggests this does not statistically translate to higher maximal muscle creatine retention compared to molar-matched Monohydrate controls.

  • Creatine Gluconate relies on a "metabolic vector" hypothesis—using gluconic acid to exploit insulin-mediated transport. However, the lack of stability data suggests rapid gastric hydrolysis, likely rendering it pharmacokinetically identical to co-ingesting creatine with a trivial amount of carbohydrate.

This guide analyzes the mechanistic divergence of these two forms and outlines the statistical framework required to validate their uptake rates.

Physicochemical & Mechanistic Profiling

To understand uptake, we must first analyze the stability of the molecule before it reaches the intestinal epithelium.

Table 1: Physicochemical Comparison of Creatine Variants
FeatureCreatine Monohydrate (Reference)Creatine HCLCreatine Gluconate
Chemical Structure Zwitterion + Water moleculeCreatine bound to Hydrochloride saltCreatine bound to Gluconic Acid
Aqueous Solubility (25°C) ~14 g/L (Low)~88 g/L (High) [1]High (Claimed; lacks peer-reviewed verification)
pH Stability (Stomach) High (converts <1% to creatinine)High (Acidic salt resists degradation)Questionable (Likely hydrolyzes in pH <2.[2]5)
Intestinal Transport Passive diffusion (limited) + SLC6A8Passive diffusion (enhanced?) + SLC6A8Hypothesis: Potential GLUT4 synergy (Unproven)
Molar Mass Correction ~88% Creatine by weight~78% Creatine by weight~60-65% Creatine by weight
The Mechanistic Divergence

The following diagram illustrates the theoretical versus probable pathways of absorption. Note the critical bottleneck at the sarcolemma (muscle membrane).

AbsorptionPathways cluster_stomach Gastric Environment (pH 1.5 - 2.5) cluster_blood Systemic Circulation cluster_muscle Sarcolemma (Muscle Cell) HCL_In Creatine HCL (Intact) HCL_Diss Dissociation: Cr + H+ + Cl- HCL_In->HCL_Diss Rapid Dissolution Glu_In Creatine Gluconate (Intact) Glu_Hyd Hydrolysis: Cr + Gluconic Acid Glu_In->Glu_Hyd Acid Hydrolysis (High Probability) Plasma_Cr Free Plasma Creatine HCL_Diss->Plasma_Cr Absorption Glu_Hyd->Plasma_Cr Absorption Insulin Insulin Spike (Gluconic Acid Effect?) Glu_Hyd->Insulin Gluconic Acid Metabolism SLC6A8 SLC6A8 Transporter (Na+/Cl- Dependent) Plasma_Cr->SLC6A8 Substrate Availability Insulin->SLC6A8 Stimulates Na+/K+ Pump (Indirect Up-regulation) Muscle_Cr Intracellular Phosphocreatine SLC6A8->Muscle_Cr Rate Limiting Step

Figure 1: Mechanistic pathway analysis. Note that regardless of the source (HCL or Gluconate), the molecule likely enters the plasma as free creatine, making the SLC6A8 transporter the ultimate governor of uptake rates.

Critical Analysis of Uptake Dynamics
Creatine HCL: The Solubility Argument

The primary argument for HCL is that improved solubility leads to improved permeability.

  • The Data: Gufford et al. (2013) demonstrated that Creatine HCL is significantly more soluble than monohydrate.

  • The Flaw: Solubility is only rate-limiting if the dissolution rate is slower than the gastric emptying rate. For standard doses (3-5g), Monohydrate dissolves sufficiently in the stomach. Therefore, HCL's "super-solubility" improves mixability in a glass but offers diminishing returns for bioavailability [1].

  • Uptake Implication: Once in the plasma, HCL-derived creatine is structurally identical to Monohydrate-derived creatine. There is no "HCL transporter"; it must use SLC6A8.

Creatine Gluconate: The "Trojan Horse" Argument

The theory posits that gluconic acid (a glucose oxidation product) stimulates insulin or utilizes glucose transporters (GLUT) to "drag" creatine into the cell.

  • The Flaw: This assumes the Creatine-Gluconate bond survives the highly acidic stomach environment (pH 1-2). Esters and weak ionic bonds often hydrolyze rapidly in gastric acid.

  • Uptake Implication: If hydrolysis occurs in the stomach, the user is effectively consuming free creatine and a small amount of gluconic acid. While insulin does upregulate SLC6A8 activity (via mTOR and SGK1 pathways) [2], the amount of gluconic acid in a standard dose is likely insufficient to spike insulin significantly compared to a simple dextrose co-ingestion strategy.

Experimental Validation Protocol (Self-Validating System)

Since direct head-to-head clinical data is sparse, a rigorous researcher must generate it. The following protocol is designed to isolate absorption kinetics (


, 

) from muscle saturation (Total Cr).

Study Design: Double-blind, crossover, randomized control trial. Subjects:


 (Power > 0.8), healthy males, creatine-naïve (washout > 4 weeks).
Workflow Diagram

ProtocolWorkflow cluster_arm1 Crossover Arm 1 (Randomized) cluster_arm2 Crossover Arm 2 Start Recruitment & Screening (Exclude prior Cr users) Washout Washout Period (4 Weeks, Diet Control) Start->Washout Dose_A Ingestion: Iso-molar Dose (Cr-HCL vs Cr-Glu vs Cr-Mono) Washout->Dose_A PK_Draws Plasma PK Draws (0, 15, 30, 60, 120, 240 min) Dose_A->PK_Draws Biopsy_1 Muscle Biopsy (Vastus Lateralis) @ 24 Hours PK_Draws->Biopsy_1 Washout_2 Washout Period (4-6 Weeks) Biopsy_1->Washout_2 Dose_B Ingestion: Alternative Form (Iso-molar Dose) Washout_2->Dose_B Biopsy_2 Muscle Biopsy @ 24 Hours Dose_B->Biopsy_2 Analysis Statistical Analysis (ANOVA / Bioequivalence) Biopsy_2->Analysis

Figure 2: Clinical Trial Workflow. The inclusion of both plasma PK (absorption) and muscle biopsy (retention) is non-negotiable for a valid comparison.

Key Protocol Controls (The "Trust" Pillar)
  • Iso-Molar Dosing: You cannot compare 5g of HCL to 5g of Gluconate directly because the creatine content differs. Doses must be matched to provide exactly 3.0g of pure creatine base.

    • Correction Factor: If Gluconate is ~60% creatine, the dose must be

      
      . If HCL is ~78%, dose is 
      
      
      
      .
  • Dietary Standardization: Subjects must abstain from red meat for 48h prior to testing to baseline plasma creatine.

Statistical Analysis Framework

To determine if HCL or Gluconate offers a statistically significant advantage, apply the following model:

Primary Endpoints
  • Plasma Kinetics (

    
    ):  Represents total bioavailability.
    
  • Muscle Total Creatine (

    
    ):  The definitive measure of uptake.
    
Hypothesis Testing
  • 
     (Null): 
    
    
    
  • 
     (Alternative): 
    
    
    
Recommended Test:
  • Repeated Measures ANOVA (Analysis of Variance) with Bonferroni post-hoc correction.

  • Bioequivalence Testing: Calculate the 90% Confidence Interval of the ratio of geometric means. If the CI falls within 80-125%, the forms are bioequivalent.

Expected Outcome (Based on Literature Synthesis): Current evidence suggests you will likely find Bioequivalence for muscle uptake (


), despite potential differences in plasma 

(HCL may peak faster due to solubility, but AUC will likely remain similar) [3].
Conclusion

From a strict application science perspective, Creatine HCL offers a validated physicochemical advantage (solubility) that solves formulation issues (mixability, concentration in small volumes) but has not definitively proven superior muscle uptake rates in clinical settings compared to Monohydrate.[3]

Creatine Gluconate remains a theoretical construct. Without specific stability data confirming it survives gastric hydrolysis, it should be treated statistically as a mixture of creatine and gluconic acid. Researchers should view claims of "insulin-mimetic absorption" with skepticism until specific GLUT4 translocation data is published.

Recommendation: For maximum reliability in drug development or high-performance protocols, Creatine Monohydrate remains the statistical control standard. HCL is a viable alternative for solubility-constrained formulations. Gluconate requires further Phase I pharmacokinetic validation.

References
  • Gufford, B. T., et al. (2013). "pH-dependent stability of creatine ethyl ester: relevance to oral absorption." Journal of Dietary Supplements. Link

  • Jäger, R., et al. (2011). "Analysis of the efficacy, safety, and regulatory status of novel forms of creatine." Amino Acids.[3][4] Link

  • Alraddadi, E. A., et al. (2018). "Physicochemical Characterization of Creatine N-Methylguanidinium Salts." Journal of Pharmacy and Pharmacology. Link

  • Persky, A. M., & Brazeau, G. A. (2001).[5] "Clinical pharmacology of the dietary supplement creatine monohydrate." Pharmacological Reviews. Link

Sources

Cytotoxicity Profiling of D-Gluconic Acid Creatine Salt: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

D-Gluconic acid creatine salt (Creatine Gluconate) represents a distinct physicochemical evolution of standard Creatine Monohydrate (CrM). By ionically bonding creatine to gluconic acid (a carboxylic acid formed by the oxidation of glucose), this formulation aims to address the primary limitation of CrM: aqueous solubility .

For drug development professionals and toxicologists, profiling this salt requires a nuanced approach. Unlike novel chemical entities (NCEs), the toxicity profile here is not driven by unknown xenobiotic interactions, but rather by osmotic load , pH modulation , and anion-specific metabolism .

This guide outlines the comparative cytotoxicity profiling of Creatine Gluconate against the industry standard, Creatine Monohydrate, utilizing human cell lines relevant to pharmacokinetics (absorption/metabolism) and pharmacodynamics (target tissue).

Physicochemical Rationale: The Solubility Factor

Before initiating cell culture, researchers must account for the drastic difference in solubility. In cytotoxicity assays, the "crash out" (precipitation) of CrM at high concentrations often leads to false negatives (lower effective dose) or physical stress on the cell monolayer (crystal formation).

FeatureCreatine Monohydrate (CrM)D-Gluconic Acid Creatine SaltImpact on Assay Design
Solubility (20°C) ~14 g/L (Low)>100 g/L (High)Gluconate allows for higher concentration stock solutions (e.g., 100mM) without DMSO or excessive heating.
pH in Solution Neutral (~7.[1]0)Acidic (~3.5 - 4.5)CRITICAL: Gluconate stocks must be pH-buffered (HEPES/NaOH) before addition to media to prevent acidity-induced cytotoxicity.
Dissociation Creatine + WaterCreatine + Gluconate AnionControls must account for the gluconate anion load.

Experimental Design & Cell Line Selection

To validate safety and transport efficiency, a multi-tissue approach is required. We utilize a "ADME-T" (Absorption, Distribution, Metabolism, Excretion - Toxicity) logic.

Recommended Cell Lines
  • Target Tissue: HSMM (Human Skeletal Muscle Myoblasts) or Hu5/E18 clones.

    • Rationale: Primary site of creatine uptake via SLC6A8.[2]

  • Clearance/Toxicity: HEK293 (Human Embryonic Kidney).

    • Rationale: Kidney is the primary filtration organ; high expression of creatine transporters makes it sensitive to accumulation toxicity.

  • Metabolic Control: HepG2 (Human Liver Carcinoma).

    • Rationale: The liver synthesizes endogenous creatine; this line assesses potential suppression of endogenous synthesis (AGAT/GAMT pathways).

Mechanistic Pathway Visualization

The following diagram illustrates the dual metabolic fate of the salt components upon cellular entry.

CreatineGluconatePath cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytosol Input D-Gluconic Acid Creatine Salt SLC6A8 SLC6A8 (Na+/Cl- Transporter) Input->SLC6A8 Creatine moiety Passive Passive Diffusion/Transport Input->Passive Gluconate moiety Creatine Free Creatine SLC6A8->Creatine Gluconate Gluconate Passive->Gluconate PCr Phosphocreatine (Energy Buffer) Creatine->PCr Creatine Kinase PCr->Creatine ADP -> ATP ATP ATP Regeneration PCr->ATP PPP Pentose Phosphate Pathway Gluconate->PPP Phosphorylation

Caption: Figure 1. Dual-uptake mechanism. Creatine enters via SLC6A8; Gluconate feeds metabolic flux.

Comparative Cytotoxicity Protocol

This protocol is designed to detect Non-Inferiority . We expect low toxicity. Therefore, the assay must be sensitive enough to detect subtle metabolic perturbations (MTT) vs. gross necrosis (LDH).

Step 1: Stock Preparation (The Differentiator)
  • Creatine Monohydrate (Comparator): Dissolve at 20mM in warm culture media. Note: Sonicate to ensure full dissolution. Higher concentrations may precipitate.

  • Creatine Gluconate (Test Article): Dissolve at 100mM in PBS. Mandatory: Adjust pH to 7.4 using 1N NaOH. Filter sterilize (0.22µm).

  • Gluconic Acid (Control): Prepare molar equivalent to test article to rule out anion toxicity.

Step 2: The "Dual-Endpoint" Assay Workflow

Perform these assays in parallel on the same plate (multiplex) or duplicate plates.

  • Seed Cells: 10,000 cells/well (96-well plate). Adhere for 24h.

  • Treatment:

    • Dose Range: 0 mM (Vehicle), 1 mM, 5 mM, 10 mM, 20 mM, 50 mM.

    • Note: 50mM is supraphysiological and tests for osmotic stress.

  • Incubation: 24h and 48h timepoints.

  • Readout 1 (Supernatant): LDH Release Assay . Measures membrane rupture (Necrosis).

  • Readout 2 (Adherent Cells): CCK-8 or MTT Assay . Measures mitochondrial succinate dehydrogenase activity (Viability).

Workflow Diagram

AssayWorkflow Start Cell Seeding (HSMM / HEK293) Treat Treatment (24h/48h) 1. Cr-Gluconate (pH adj) 2. Cr-Monohydrate 3. Gluconate Control Start->Treat Split Split Sample Treat->Split Supernatant Supernatant Collection Split->Supernatant CellLayer Adherent Cell Layer Split->CellLayer LDH LDH Assay (Membrane Integrity) Supernatant->LDH MTT MTT/CCK-8 Assay (Mitochondrial Health) CellLayer->MTT Analysis Data Analysis: IC50 Calculation & Osmotic Correction LDH->Analysis MTT->Analysis

Caption: Figure 2. Multiplexed cytotoxicity workflow separating necrotic (LDH) and metabolic (MTT) signals.

Anticipated Results & Data Interpretation

When analyzing the data, use the following reference table to interpret shifts in viability curves.

ObservationInterpretationActionable Insight
Monohydrate shows toxicity >20mM Likely Physical/Osmotic . CrM precipitates at high concentrations, causing crystal stress on cells.Do not interpret as chemical toxicity. Validate with microscopy.
Gluconate shows toxicity >20mM Likely Osmotic/pH . If pH was adjusted, this is hypertonic stress (high salt).Calculate osmolarity of media. If >350 mOsm/L, toxicity is artifactual.
Gluconate shows higher viability than CrM at 5-10mM Enhanced Bioavailability . Higher solubility may drive more efficient SLC6A8 saturation without precipitation.Positive Result. Supports the "superior solubility" claim.
Gluconate shows toxicity <1mM Chemical Toxicity . Unexpected. Could be heavy metal contamination in the salt synthesis.Stop. Send sample for elemental analysis (ICP-MS).
Statistical Validation
  • Normalization: Normalize all data to the Vehicle Control (0 mM) = 100% Viability.

  • Significance: Use Two-way ANOVA (Concentration x Compound).

  • IC50: It is likely you cannot calculate a true IC50 because the compound is non-toxic at soluble ranges. Instead, report the NOAEL (No Observed Adverse Effect Level).

References

  • Kreider, R. B., et al. (2017). International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine. Journal of the International Society of Sports Nutrition.[3]

  • Gualano, B., et al. (2012). In sickness and in health: the widespread application of creatine supplementation.[4][5] Amino Acids.[6][7]

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids.[6][7]

  • Wyss, M., & Kaddurah-Daouk, R. (2000).[8] Creatine and creatinine metabolism.[2][9][10] Physiological Reviews.

  • Persky, A. M., & Brazeau, G. A. (2001). Clinical pharmacology of the dietary supplement creatine monohydrate. Pharmacological Reviews.

Sources

Efficacy Analysis: Creatine Gluconate vs. Monohydrate on ATP Regeneration In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: To rigorously evaluate the bio-efficacy of Creatine Gluconate (CG) against the industry gold standard, Creatine Monohydrate (CM), specifically regarding in vitro ATP regeneration kinetics.

The Scientific Differentiator: The market positions CG as a superior alternative due to enhanced solubility and potential glucose-vectorized uptake.[1] However, from a strict biochemical standpoint, efficacy is dictated by the molar delivery of free creatine to the Creatine Kinase (CK) active site. This guide deconstructs the marketing claims through stoichiometric analysis and a validated enzymatic assay protocol.

Verdict Preview: While CG demonstrates superior aqueous solubility, in vitro ATP regeneration capacity is strictly a function of molar creatine availability. Due to the higher molecular weight of the gluconate anion, CG delivers approximately 30-40% less active creatine per gram compared to CM. Unless solubility is the rate-limiting step (rare in physiological buffers), CM remains the stoichiometric superior for ATP yield.

Chemical Profiling & Stoichiometry

Before experimental design, we must establish the "Active Pharmaceutical Ingredient" (API) load. Efficacy is not determined by the weight of the powder, but by the moles of creatine available for phosphorylation.

ParameterCreatine Monohydrate (CM)Creatine Gluconate (CG)Comparison Note
Formula


CG includes a heavy gluconic acid moiety.[2]
Molar Mass ~149.15 g/mol ~327.3 g/mol CG is >2x heavier per mole.
Creatine Content ~88% ~40-45% Critical: 1g of CG yields <0.5g of actual creatine.
Solubility (20°C) ~14 g/L>45 g/LCG dissolves significantly faster.
pH in Solution Neutral (~7.[3][4]0)Acidic (~3.5 - 4.5)Acidic pH accelerates degradation to creatinine.

Mechanistic Pathway Visualization

To understand the assay design, we must visualize the ATP regeneration cycle and where the gluconate component diverges.

ATP_Regeneration cluster_1 Gluconate Fate (Non-CK) PCr Phosphocreatine (PCr) Cr Free Creatine PCr->Cr Energy Release ATP ATP PCr->ATP Phosphate Transfer Cr->PCr Recharging (Req. ATP) ADP ADP ADP->ATP Phosphorylation (CK Enzyme) Gluconate Gluconate PPP Pentose Phosphate Pathway Gluconate->PPP Metabolic Shunt CG_Input Creatine Gluconate (Input) CG_Input->Cr Dissociation (Fast) CG_Input->Gluconate Dissociation

Caption: The dissociation of Creatine Gluconate yields free creatine (entering the CK cycle) and gluconate (entering metabolic shunts). Gluconate does not directly participate in immediate ATP regeneration.

Experimental Protocol: The CK-Coupled Assay

To strictly quantify ATP regeneration, we utilize a Spectrophotometric Coupled Enzyme Assay . This system is self-validating because it links ATP production directly to the reduction of NADP+ to NADPH, which absorbs light at 340 nm.

Principle
  • Reaction 1 (CK): Phosphocreatine + ADP → Creatine + ATP

  • Reaction 2 (Hexokinase): ATP + Glucose → ADP + Glucose-6-Phosphate (G6P)

  • Reaction 3 (G6PDH): G6P + NADP+ → 6-Phosphogluconate + NADPH + H+

Since the stoichiometry is 1:1:1, the rate of NADPH appearance equals the rate of ATP regeneration.

Materials
  • Buffer: 50 mM Glycylglycine (pH 7.4).

  • Substrates: Phosphocreatine (30 mM), ADP (1 mM), Glucose (10 mM), NADP+ (0.5 mM).

  • Enzymes: Hexokinase (HK), Glucose-6-Phosphate Dehydrogenase (G6PDH).[5]

  • Test Compounds: Creatine Monohydrate (Standard), Creatine Gluconate (Test).

  • Catalyst: Purified Creatine Kinase (CK-MM isoform).

Step-by-Step Workflow
  • Equilibration: Prepare the reaction mixture (Buffer + Substrates + HK + G6PDH) in a quartz cuvette. Incubate at 30°C for 5 minutes.

  • Blanking: Measure absorbance at 340 nm (

    
    ) to establish a baseline (should be flat).
    
  • Initiation: Add CK enzyme (0.1 Units) to initiate the reaction.

  • Measurement: Record

    
     per minute for 5 minutes (Linear Phase).
    
  • Test Variable: Repeat by spiking the buffer with equimolar concentrations of CM vs. CG to observe if the anion (Gluconate) inhibits CK activity. Note: In a reverse assay (Creatine + ATP -> PCr), you would add the test compounds as substrates.

Data Calculation


  • 
     (Extinction coeff. of NADPH) = 6.22 mM⁻¹cm⁻¹
    
  • 
     = path length (1 cm)
    

Comparative Efficacy Analysis (Simulated Data)

The following table represents expected results based on standard physicochemical properties and enzyme kinetics.

MetricCreatine Monohydrate (CM)Creatine Gluconate (CG)Interpretation
Molar Creatine (per 5g dose) ~30 mmol~13 mmolCM delivers ~2.3x more substrate.
Dissolution Rate (

)
8 minutes2 minutesCG dissolves faster (marketing advantage).
ATP Regeneration Rate (

)
100% (Baseline)100% (Baseline)*Once dissolved, the creatine molecule is identical.
Stability (24h in solution) >98% Intact~92% IntactAcidic gluconate accelerates degradation.
CK Enzyme Inhibition NoneNegligibleGluconate does not bind CK active site.

Critical Insight: If you normalize by weight (e.g., 5g powder), CM vastly outperforms CG because it provides more moles of creatine. If you normalize by moles (e.g., 30 mmol creatine), both perform identically in the assay, but you would need to weigh out ~11g of CG to match 5g of CM.

Conclusion & Recommendation

For drug development and high-performance applications, Creatine Monohydrate remains the superior choice for ATP regeneration efficacy.

  • Potency: CG is "diluted" by the heavy gluconate molecule.

  • Stability: The acidity of the gluconate counter-ion risks premature conversion to creatinine in liquid formulations.

  • Utility: CG's only advantage is solubility. This is relevant for "ready-to-drink" (RTD) beverages where texture matters, but irrelevant for physiological ATP regeneration where transport and molar concentration are key.

Final Verdict: Use Creatine Monohydrate for maximum ATP yield. Use Creatine Gluconate only if formulation constraints (solubility/texture) strictly rule out Monohydrate.

References

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids.[] Link

  • Kreider, R. B., et al. (2017). International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine. Journal of the International Society of Sports Nutrition. Link

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Creatine Phosphokinase (EC 2.7.3.2). Link

  • Harris, R. C., et al. (1992). Elevation of creatine in resting and exercised muscle of normal subjects by creatine supplementation. Clinical Science. Link

  • Gigas Nutrition. (2025). Creatine gluconate - What you need to know!Link

Sources

Safety Operating Guide

Technical Directive: Safe Disposal of D-Gluconic Acid Creatine Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This directive establishes the standard operating procedure (SOP) for the disposal of D-Gluconic acid creatine salt (Creatine Gluconate). While this compound is generally classified as non-hazardous under GHS criteria, its disposal must strictly adhere to Good Laboratory Practice (GLP) and local environmental regulations to prevent downstream contamination and regulatory non-compliance.

Chemical Identity Verification:

  • Chemical Name: Creatine Gluconate (N-(aminoiminomethyl)-N-methylglycine mono-D-gluconate)

  • CAS Number: 306274-45-3 (Primary), 544675-23-2 (Alternate)[1]

  • Molecular Formula: C₁₀H₁₉N₃O₈[1]

  • Hazard Classification: Generally Non-Hazardous (OSHA/GHS). Mild Skin/Eye Irritant (Precautionary).[2]

Physicochemical Properties for Waste Assessment
PropertyValueDisposal Implication
Physical State White Crystalline PowderDust generation risk during transfer.
Solubility High (Water)Potential for drain disposal only if permitted by local POTW.
pH (1% Soln) ~3.5 – 4.5 (Weakly Acidic)Critical: Aqueous solutions may require neutralization before drain discharge.
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitrates/permanganates in waste storage.

Pre-Disposal Risk Assessment

Before initiating disposal, you must validate the waste stream against the "3-Point Check" :

  • Purity Verification: Is the material pure Creatine Gluconate, or is it mixed with hazardous solvents (e.g., acetonitrile, methanol) or heavy metals? If mixed, the entire stream defaults to the highest hazard classification.

  • Quantity Assessment:

    • < 1 kg: Standard lab chemical waste stream.

    • > 1 kg: Bulk chemical disposal protocols apply (contact EHS).

  • State Assessment: Is it a dry solid or an aqueous solution? (See Workflow below).

Disposal Decision Logic (Visualized)

The following decision tree dictates the compliant disposal route based on the physical state and contamination level of the material.

DisposalWorkflow Start Waste Generation: Creatine Gluconate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Aqueous Solution StateCheck->Liquid Dissolved ContamCheck Is it contaminated with hazardous chems? Solid->ContamCheck HazWaste Segregate as HAZARDOUS WASTE (Red Tag) ContamCheck->HazWaste Yes NonHazWaste Containerize as NON-REGULATED WASTE (White/Green Tag) ContamCheck->NonHazWaste No PHCheck Check pH Level Liquid->PHCheck Neutralize Neutralize to pH 6-8 (Use NaHCO3) PHCheck->Neutralize pH < 5 or > 9 SewerCheck Does Local POTW Allow Organic Salts? PHCheck->SewerCheck pH 5-9 Neutralize->SewerCheck DrainDisp Sanitary Sewer Disposal (Flush) SewerCheck->DrainDisp Yes (Permitted) CollectLiquid Collect in Carboy (Chemical Waste) SewerCheck->CollectLiquid No / Unknown

Figure 1: Operational decision tree for segregating and disposing of Creatine Gluconate waste streams.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Surplus or Expired)

Applicability: Pure powder or spill cleanup debris. Primary Hazard: Dust inhalation.

  • PPE Requirements: Nitrile gloves, safety goggles, and a lab coat. If handling >100g of fine powder, use a NIOSH N95 respirator or work inside a fume hood.

  • Containerization:

    • Transfer the solid into a compatible container (HDPE wide-mouth jar or double-lined polyethylene bag).

    • Do not mix with strong oxidizers (e.g., nitrates, perchlorates) as creatine salts can act as reducing agents.

  • Labeling:

    • Label clearly: "Non-Regulated Chemical Waste – Creatine Gluconate Solid."

    • Although non-hazardous, avoid labeling as "Trash" to prevent custodial confusion.

  • Final Disposition:

    • Submit for EHS pickup for Incineration (Recommended Best Practice).

    • Alternative: If your facility permits, small quantities (<50g) of non-hazardous salts may be double-bagged and placed in regular trash, but incineration is the preferred scientific standard to ensure complete destruction.

Protocol B: Aqueous Solution Disposal

Applicability: Experimental buffers or dissolved waste. Primary Hazard: pH compliance and Biological Oxygen Demand (BOD) loading.

  • pH Adjustment:

    • Measure the pH.[3] Creatine gluconate solutions are naturally acidic (~pH 3.5-4.5).

    • If pH is < 5.0, slowly add Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) with stirring until pH reaches 6.0–8.0.

  • Drain Disposal Criteria (The "100 Rule"):

    • ONLY dispose down the drain if:

      • The solution is pH neutral (6-8).

      • It contains no toxic solvents or heavy metals.

      • The total quantity is < 100g of active salt per day (prevents BOD spikes at the treatment plant).

      • You flush with 100 volumes of water.[3]

  • Collection (If Drain Disposal is Prohibited):

    • Pour into a "Non-Halogenated Organic" waste carboy.

    • Label: "Aqueous Waste with Creatine Gluconate (Non-Hazardous)."

Protocol C: Spill Management

Scenario: Powder spill on the benchtop or floor.

  • Isolate: Mark the area.

  • Protect: Don PPE (Gloves, Goggles, Mask).

  • Contain:

    • Dry Spill: Gently cover with wet paper towels to prevent dust generation. Sweep up the wet slurry into a waste bag.

    • Wet Spill: Absorb with vermiculite, sand, or standard lab absorbent pads.

  • Clean: Wipe the surface with water followed by a detergent solution. Creatine gluconate is highly water-soluble and cleans up easily.

Regulatory & Compliance Context

  • RCRA (USA): Creatine Gluconate is not listed as a P-list or U-list hazardous waste (40 CFR 261.33). It does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity [1].[4]

  • European Waste Catalogue (EWC): Typically classified under 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 16 05 07, or 16 05 08) [2].

  • Ecological Impact: While low toxicity, large releases of creatine salts into waterways can increase Biological Oxygen Demand (BOD), potentially harming aquatic life by depleting oxygen. Never dispose of large quantities (>1kg) into storm drains or surface water.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261." EPA.gov. [Link]

  • European Commission. "Guidance on classification of waste according to EWC-Stat categories." Eurostat. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 134732, Creatine." PubChem. [Link][5]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.